6-Methoxy-2-hexanone
Description
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Structure
3D Structure
Properties
CAS No. |
29006-00-6 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
6-methoxyhexan-2-one |
InChI |
InChI=1S/C7H14O2/c1-7(8)5-3-4-6-9-2/h3-6H2,1-2H3 |
InChI Key |
BBFYIMIWUNYAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCOC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-2-hexanone
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Methoxy-2-hexanone, tailored for researchers, scientists, and professionals in drug development. This document consolidates available data on its characteristics, spectral information, and proposed methodologies for its synthesis and analysis.
Chemical and Physical Properties
This compound is an organic compound classified as a ketone and an ether.[1] Its core structure consists of a six-carbon chain with a ketone functional group at the second position and a methoxy group at the sixth position.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 29006-00-6 | [2] |
| Molecular Formula | C₇H₁₄O₂ | [2] |
| Molecular Weight | 130.18 g/mol | [2] |
| IUPAC Name | 6-methoxyhexan-2-one | [2] |
| SMILES | CC(=O)CCCCOC | [1] |
| InChI | InChI=1S/C7H14O2/c1-7(8)5-3-4-6-9-2/h3-6H2,1-2H3 | [1] |
| Predicted XLogP3 | 0.4 | [2] |
| Monoisotopic Mass | 130.099379685 Da | [2] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Table 2: Spectral Data for this compound
| Spectroscopic Data | Key Features | Source |
| ¹³C NMR | Data available, specific shifts not detailed in search results. | [2] |
| IR (Vapor Phase) | Data available, specific absorption bands not detailed in search results. A prominent peak for the C=O stretch is expected around 1715 cm⁻¹. | [2] |
| Mass Spectrometry (GC-MS) | Top mass-to-charge ratio (m/z) peaks at 43 and 45. | [2] |
Experimental Protocols
Proposed Synthesis: Williamson Ether Synthesis
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 6-Chloro-2-hexanone.
Reaction:
Materials:
-
6-Chloro-2-hexanone
-
Sodium methoxide (NaOCH₃)
-
Anhydrous methanol (MeOH) as the solvent
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-Chloro-2-hexanone in anhydrous methanol.
-
Add a stoichiometric equivalent of sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Proposed Purification: Fractional Distillation
The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity this compound.
Procedure:
-
Set up a fractional distillation apparatus with a vacuum source.
-
Place the crude this compound in the distillation flask.
-
Gradually reduce the pressure and heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the purity of the sample and confirm its molecular weight.
-
Instrumentation: A standard GC-MS system.
-
Column: A nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane column, is suitable.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient can be employed, for instance, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.
-
Injection: A small volume of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.
-
MS Detection: Electron ionization (EI) at 70 eV is typically used.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the chemical structure by analyzing the environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
-
Procedure: Dissolve a small amount of the purified compound in the deuterated solvent and transfer it to an NMR tube. Acquire the ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: As a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.
-
Procedure: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer. A strong absorption band characteristic of the ketone C=O stretch is expected around 1715 cm⁻¹.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis and purification of this compound.
General Analytical Workflow
Caption: General workflow for the analytical characterization of this compound.
References
In-Depth Technical Guide: 6-Methoxy-2-hexanone (CAS: 29006-00-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-hexanone, with the CAS number 29006-00-6, is a ketone-containing organic compound with potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. Its structure, featuring both a carbonyl group and a terminal methoxy group, provides two reactive sites for further chemical modifications. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its spectral data.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 29006-00-6 | [1][2] |
| Molecular Formula | C₇H₁₄O₂ | [1][3] |
| Molecular Weight | 130.18 g/mol | [1][4] |
| IUPAC Name | 6-methoxyhexan-2-one | [1] |
| Synonyms | This compound, 4-Methoxybutyl Methyl Ketone | [1] |
| Appearance | Colorless to pale yellow liquid (presumed) | [5] |
| Boiling Point | ~171.00 °C (estimated for 6-methoxy-2-methyl-3-hexanone) | [5] |
| Melting Point | ~-81.00 °C (estimated for 6-methoxy-2-methyl-3-hexanone) | [5] |
| Density | ~0.8575 g/cm³ (estimated for 6-methoxy-2-methyl-3-hexanone) | [5] |
| Solubility | Expected to have moderate solubility in water and high solubility in organic solvents. | [5] |
Experimental Protocols: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the peer-reviewed literature. However, a plausible synthetic route can be adapted from a patented procedure for a structurally related compound, 6-methoxy-6-methylheptan-2-one. The proposed synthesis involves the acid-catalyzed methoxylation of 5-hexen-2-one.
3.1. Proposed Synthesis of this compound from 5-Hexen-2-one
This protocol describes the acid-catalyzed addition of methanol to the double bond of 5-hexen-2-one to yield this compound.
Materials:
-
5-Hexen-2-one (CAS: 109-49-9)[6]
-
Methanol (anhydrous)
-
Sulfuric acid (95-97%)
-
Sodium carbonate
-
Tert-butyl methyl ether (MTBE)
-
Sodium sulfate (anhydrous)
-
Deionized water
Equipment:
-
1000 mL glass reactor with a stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 1000 mL glass reactor, add 1.0 mole of 5-hexen-2-one and 5.0 moles of anhydrous methanol.
-
Acid Addition: With stirring, slowly add 0.02 moles of concentrated sulfuric acid (95-97%) to the reaction mixture.
-
Reaction: Heat the mixture to 50°C and maintain this temperature with continuous stirring for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature (approximately 20°C). Carefully add 0.02 moles of sodium carbonate to neutralize the sulfuric acid and stir for 1 hour.
-
Solvent Removal: Remove the excess methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the residue, add 200 mL of deionized water. Extract the aqueous layer twice with 100 mL portions of tert-butyl methyl ether.
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure (20 mbar, 50°C) to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Spectroscopic Data
Spectroscopic data for this compound is available from the PubChem database.[1] A summary of the key spectral features is provided in Table 2.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features |
| ¹³C NMR | Spectral data is available on PubChem.[1] |
| Mass Spectrometry (GC-MS) | Top peaks at m/z = 43, 45, and 98.[1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum is available on PubChem.[1] |
Visualizations
5.1. Proposed Synthesis Workflow
The following diagram illustrates the proposed workflow for the synthesis of this compound.
Caption: Proposed synthesis workflow for this compound.
Disclaimer: The information provided in this technical guide is intended for research and development purposes only. All chemical handling and reactions should be performed by qualified professionals in a well-equipped laboratory with appropriate safety precautions. The physical properties and synthesis protocol are based on the best available information and may require experimental validation.
References
- 1. This compound | C7H14O2 | CID 34415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 29006-00-6 [chemicalbook.com]
- 3. PubChemLite - this compound (C7H14O2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 29006-00-6 | Benchchem [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 5-Hexene-2-one | C6H10O | CID 7989 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methoxy-2-hexanone
IUPAC Name: 6-methoxyhexan-2-one
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the available information on 6-methoxy-2-hexanone, including its chemical identity and computed physicochemical properties. While extensive experimental data is limited in publicly accessible literature, this document consolidates the current knowledge.
Chemical Identity and Properties
This compound is a ketone with a methoxy group at the 6-position. Its fundamental properties are summarized in the table below. It is important to note that much of the available data is computationally predicted rather than experimentally verified.
| Property | Value | Source |
| IUPAC Name | 6-methoxyhexan-2-one | [1] |
| CAS Number | 29006-00-6 | [1] |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [1] |
| Canonical SMILES | CC(=O)CCCCOC | [1] |
| InChI Key | BBFYIMIWUNYAAX-UHFFFAOYSA-N | [1] |
| XLogP3 (Computed) | 0.4 | [1] |
| Monoisotopic Mass | 130.099379685 Da | [1][2] |
Spectroscopic Data
While detailed experimental protocols for the acquisition of spectroscopic data are not available in the reviewed literature, the existence of the following spectra is noted in chemical databases. This information can be valuable for the structural confirmation of this compound.
-
¹³C NMR Spectroscopy: Data is available, which would be crucial for identifying the carbon skeleton and the position of the carbonyl and methoxy groups.[1]
-
Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry data is available, providing information on the fragmentation pattern of the molecule, which aids in its identification and structural elucidation.[1]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra are available, which would show characteristic absorption bands for the carbonyl (C=O) and ether (C-O-C) functional groups.[1]
Synthesis and Experimental Protocols
Caption: Conceptual workflow for the synthesis of 6-methoxyhexan-2-one.
Applications and Biological Activity
Currently, there is a notable lack of specific information regarding the applications or biological activity of this compound in the reviewed scientific literature and patents. Research into structurally similar compounds, such as other methoxylated ketones or hexanone derivatives, may offer insights into potential areas of investigation. For instance, various ketones are explored as intermediates in pharmaceutical synthesis.
Conclusion
This technical guide consolidates the available information on this compound. While its fundamental chemical identity is established, there is a clear opportunity for further research to determine its experimental physicochemical properties, develop and publish detailed synthetic protocols, and explore its potential applications and biological activities. Such studies would significantly enhance the understanding of this compound and its potential utility for researchers and drug development professionals.
References
Spectroscopic Profile of 6-Methoxy-2-hexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxy-2-hexanone (CAS No: 29006-00-6), a ketone with potential applications in various research and development sectors. This document presents available spectroscopic data, outlines detailed experimental protocols for acquiring such data, and includes visualizations of the analytical workflows.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data available for this compound, providing a quantitative basis for its identification and characterization.
Table 1: Mass Spectrometry Data
Mass spectrometry of this compound reveals a characteristic fragmentation pattern. The gas chromatography-mass spectrometry (GC-MS) data indicates a molecular weight of 130.18 g/mol .[1] The major fragments observed are summarized below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment Assignment |
| 43 | Base Peak | [CH₃CO]⁺ |
| 45 | High | [C₂H₅O]⁺ |
| 98 | High | [M - CH₄O]⁺ |
Predicted Collision Cross Section (CCS) values for various adducts have also been calculated and are available in public databases.[2]
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
While publicly available experimental ¹H and ¹³C NMR spectra with detailed peak assignments are limited, predicted data and typical chemical shift ranges provide valuable structural information.
¹H NMR (Proton NMR)
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.1 | s | 3H | H-1 (CH₃-C=O) |
| ~2.4 | t | 2H | H-3 (-C(=O)-CH₂-) |
| ~1.6 | m | 2H | H-4 (-CH₂-) |
| ~1.5 | m | 2H | H-5 (-CH₂-) |
| ~3.3 | t | 2H | H-6 (-CH₂-O-) |
| ~3.3 | s | 3H | Methoxy (-O-CH₃) |
¹³C NMR (Carbon-13 NMR)
| Predicted Chemical Shift (ppm) | Carbon Assignment |
| ~209 | C-2 (C=O) |
| ~58 | Methoxy (-O-CH₃) |
| ~72 | C-6 (-CH₂-O-) |
| ~43 | C-3 (-C(=O)-CH₂-) |
| ~29 | C-1 (CH₃-C=O) |
| ~28 | C-5 (-CH₂-) |
| ~20 | C-4 (-CH₂-) |
Table 3: Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound is characterized by the following key absorption bands, indicative of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~1715 | Strong | C=O Stretch | Ketone |
| ~2940, ~2860 | Medium-Strong | C-H Stretch | Alkane |
| ~1120 | Strong | C-O Stretch | Ether |
| ~1460, ~1370 | Medium | C-H Bend | Alkane |
Experimental Protocols
The following sections detail standardized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard single-pulse experiment is performed.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon-13 frequency.
-
A proton-decoupled experiment (e.g., using a broadband decoupler) is performed to simplify the spectrum to single lines for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The MS is typically an electron ionization (EI) single quadrupole or ion trap analyzer.
-
Gas Chromatography:
-
Injector: 1 µL of the sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization. A split injection mode is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is used for separation.
-
Oven Program: A temperature gradient is applied to the oven to separate the components of the sample. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
-
Mass Spectrometry:
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV) to generate a molecular ion and fragment ions.
-
Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detector: The abundance of each ion is measured.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty salt plates is first recorded.
-
The sample (as a thin film between the plates) is then placed in the sample holder.
-
The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions (in wavenumbers) and intensities of the absorption bands are then analyzed.
References
A Technical Guide to the Molecular Weight of 6-Methoxy-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight of 6-Methoxy-2-hexanone, a key parameter in chemical synthesis, analytical characterization, and various research applications. This document outlines the compound's fundamental properties, the methodology for molecular weight determination, and a visual representation of the calculation process.
Chemical Identity and Properties
This compound is an organic compound with the chemical formula C₇H₁₄O₂.[1][2][3] It is structurally characterized by a hexanone backbone with a methoxy group at the sixth carbon position. A comprehensive summary of its key chemical identifiers and properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | PubChem[1][2] |
| IUPAC Name | 6-methoxyhexan-2-one | PubChem[2] |
| CAS Number | 29006-00-6 | ChemicalBook[4] |
| Molecular Weight | 130.18 g/mol | PubChem[2] |
| Monoisotopic Mass | 130.09938 Da | PubChem[1] |
Molecular Weight Calculation
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula of this compound, C₇H₁₄O₂, indicates that each molecule is composed of 7 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.
The calculation employs the standard atomic weights of these elements as recommended by the International Union of Pure and Applied Chemistry (IUPAC). For this calculation, the conventional atomic weights are used:
The molecular weight (MW) is calculated as follows:
MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of O atoms × Atomic weight of O) MW = (7 × 12.011) + (14 × 1.008) + (2 × 15.999) MW = 84.077 + 14.112 + 31.998 MW = 130.187 g/mol
This calculated value is consistent with the published molecular weight of 130.18 g/mol .[2][3]
Experimental Determination of Molecular Weight
While the molecular weight can be accurately calculated from the molecular formula, it is often confirmed experimentally using techniques such as mass spectrometry. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This technique provides a precise determination of the molecular mass and can also yield the monoisotopic mass, which is the mass of the molecule calculated using the mass of the most abundant isotope of each element.
Logical Workflow for Molecular Weight Calculation
The following diagram illustrates the logical process of calculating the molecular weight of this compound from its molecular formula and the standard atomic weights of its constituent elements.
Caption: Molecular weight calculation workflow.
References
An In-Depth Technical Guide to the Synthesis of 6-Methoxy-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-methoxy-2-hexanone, a valuable ketone in various chemical syntheses. The information presented is curated for researchers, scientists, and professionals in the field of drug development, with a focus on detailed methodologies, quantitative data, and clear visual representations of the synthetic pathways.
Executive Summary
This compound can be effectively synthesized through several distinct pathways. This guide details three primary methods:
-
Nucleophilic Substitution of 6-Chloro-2-hexanone: A robust and straightforward approach involving the displacement of a halide with a methoxide group, a classic example of the Williamson ether synthesis.
-
Oxidation of 6-Methoxy-2-hexanol: A reliable method that transforms the corresponding secondary alcohol into the target ketone using common oxidizing agents.
-
Grignard Reaction with an Acetaldehyde Equivalent: A versatile carbon-carbon bond-forming strategy that allows for the construction of the carbon skeleton and subsequent functional group manipulation.
Each of these routes offers distinct advantages and involves a series of well-established chemical transformations. The selection of a particular route may depend on the availability of starting materials, desired scale of synthesis, and laboratory capabilities.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for easy comparison of yields and key reaction parameters.
| Route | Starting Material | Key Transformation | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | 6-Chloro-2-hexanone | Williamson Ether Synthesis | Sodium methoxide | Methanol | Reflux | Several hours | High (estimated >80%) |
| 2 | 6-Methoxy-2-hexanol | Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temperature | 2-4 hours | Good to high |
| 3 | 4-Methoxybutyl bromide | Grignard Reaction & Oxidation | Mg, Acetaldehyde, PCC | Diethyl ether, Dichloromethane | 0 to RT | Multi-step | Moderate to good |
Experimental Protocols
Route 1: Synthesis from 6-Chloro-2-hexanone (Williamson Ether Synthesis)
This route is predicated on the synthesis of the precursor, 6-chloro-2-hexanone, followed by a nucleophilic substitution.
Step 1a: Synthesis of 6-Chloro-2-hexanone from 1-Methylcyclopentanol
-
Protocol: To a solution of 1-methylcyclopentanol in a suitable solvent such as dichloromethane, is added sodium hypochlorite in the presence of acetic acid at a temperature of 0-20°C. The reaction mixture is stirred for a sufficient period to form 1-methylcyclopentyl hypochlorite. The intermediate is then heated to 30-60°C to induce rearrangement to 6-chloro-2-hexanone. The product can be isolated by distillation.
-
Quantitative Data: This process can afford 6-chloro-2-hexanone in yields of up to 80%.
Step 1b: Synthesis of this compound
-
Protocol: A solution of 6-chloro-2-hexanone is added to a solution of sodium methoxide in methanol. The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC or GC). After cooling, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove inorganic salts. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to afford this compound. Further purification can be achieved by distillation.
-
Quantitative Data: While a specific yield for this reaction was not found in the literature, Williamson ether syntheses of this type are generally high-yielding, often exceeding 80-90%.
Route 2: Synthesis from 6-Methoxy-2-hexanol (Oxidation)
This route relies on the availability of 6-methoxy-2-hexanol, which can be prepared and then oxidized.
Step 2a: Synthesis of 6-Methoxy-2-hexanol
-
Protocol: A plausible route to 6-methoxy-2-hexanol involves the reduction of this compound. However, for a distinct synthetic approach, one could start from a different precursor. A potential method involves the reaction of a suitable Grignard reagent with an epoxide. For instance, the reaction of 4-methoxybutylmagnesium bromide with propylene oxide would yield 6-methoxy-2-hexanol after acidic workup.
-
Quantitative Data: The synthesis of the precursor alcohol is a crucial step, and yields would be dependent on the specific method chosen.
Step 2b: Oxidation of 6-Methoxy-2-hexanol to this compound [1][2][3][4][5]
-
Protocol: To a stirred suspension of pyridinium chlorochromate (PCC) and celite in anhydrous dichloromethane, a solution of 6-methoxy-2-hexanol in dichloromethane is added in one portion.[2] The reaction mixture is stirred at room temperature for 2-4 hours.[2] The progress of the reaction is monitored by TLC. Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure to yield this compound.
-
Quantitative Data: The oxidation of secondary alcohols with PCC is a well-established and efficient method, typically providing the corresponding ketones in good to high yields.
Route 3: Synthesis via Grignard Reaction
This approach builds the carbon skeleton of the target molecule using a Grignard reagent.
Step 3a: Formation of 4-Methoxybutylmagnesium Bromide
-
Protocol: Magnesium turnings are placed in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). A solution of 4-methoxybutyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction is typically initiated with a small crystal of iodine. Once the reaction begins, the remaining solution of the alkyl bromide is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
Step 3b: Reaction with Acetaldehyde
-
Protocol: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of acetaldehyde in anhydrous diethyl ether is added dropwise with stirring. The reaction is exothermic and the temperature should be maintained around 0°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give crude 6-methoxy-2-hexanol.
Step 3c: Oxidation to this compound
-
Protocol: The crude 6-methoxy-2-hexanol from the previous step is oxidized to this compound using the PCC oxidation procedure described in Route 2, Step 2b.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described in this guide.
Caption: Route 1: Synthesis from 1-Methylcyclopentanol.
Caption: Route 2: Oxidation of 6-Methoxy-2-hexanol.
Caption: Route 3: Grignard Synthesis Approach.
References
An In-depth Technical Guide to the Reaction Mechanism for the Formation of 6-Methoxy-2-hexanone
This whitepaper provides a detailed examination of a proposed reaction mechanism for the synthesis of 6-Methoxy-2-hexanone, a molecule of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of a directly established synthetic protocol in peer-reviewed literature, this guide outlines a plausible and chemically sound two-step synthetic pathway. The proposed synthesis involves a Williamson ether synthesis to introduce the methoxy group, followed by the oxidation of a secondary alcohol to the target ketone.
This document presents detailed experimental protocols, quantitative data in tabular format for clarity, and visual diagrams of the reaction pathways and workflows to facilitate a comprehensive understanding of the proposed synthetic route.
Proposed Synthetic Pathway
The formation of this compound can be efficiently achieved through a two-step process starting from 6-bromo-2-hexanol.
-
Step 1: Williamson Ether Synthesis. The first step involves the reaction of 6-bromo-2-hexanol with sodium methoxide in a suitable solvent, such as tetrahydrofuran (THF), to form 6-methoxy-2-hexanol. This reaction proceeds via an S(_N)2 mechanism where the methoxide ion acts as a nucleophile, displacing the bromide leaving group.
-
Step 2: Oxidation of 6-methoxy-2-hexanol. The secondary alcohol, 6-methoxy-2-hexanol, is then oxidized to the target ketone, this compound. A mild oxidizing agent such as Pyridinium Chlorochromate (PCC) in dichloromethane (DCM) is proposed to achieve this transformation efficiently without over-oxidation.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-methoxy-2-hexanol via Williamson Ether Synthesis
Materials:
-
6-bromo-2-hexanol (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
A solution of 6-bromo-2-hexanol in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium methoxide is added portion-wise to the stirred solution over 15 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous NH(_4)Cl solution.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO(_4), filtered, and concentrated under reduced pressure.
-
The crude product, 6-methoxy-2-hexanol, is purified by column chromatography on silica gel.
Step 2: Synthesis of this compound via Oxidation
Materials:
-
6-methoxy-2-hexanol (1.0 eq)
-
Pyridinium Chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
A solution of 6-methoxy-2-hexanol in anhydrous DCM is added to a suspension of PCC and silica gel in anhydrous DCM at room temperature.
-
The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC.
-
Upon completion, the mixture is filtered through a pad of silica gel, and the filter cake is washed with diethyl ether.
-
The combined filtrate is concentrated under reduced pressure.
-
The crude product, this compound, is purified by flash column chromatography on silica gel.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis of this compound.
| Table 1: Reactant and Product Quantities | |||
| Compound | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) |
| 6-bromo-2-hexanol | 181.07 | 0.1 | 18.11 |
| Sodium methoxide | 54.02 | 0.12 | 6.48 |
| 6-methoxy-2-hexanol (crude) | 132.20 | - | - |
| 6-methoxy-2-hexanol (purified) | 132.20 | 0.085 | 11.24 |
| Pyridinium Chlorochromate (PCC) | 215.56 | 0.1275 | 27.48 |
| This compound (crude) | 130.18 | - | - |
| This compound (purified) | 130.18 | 0.078 | 10.15 |
| Table 2: Yield and Purity | |
| Parameter | Value |
| Yield of 6-methoxy-2-hexanol | 85% |
| Yield of this compound | 92% (from 6-methoxy-2-hexanol) |
| Overall Yield | 78.2% |
| Purity (by GC-MS) | >98% |
Reaction Mechanisms and Workflows
Mechanism of Williamson Ether Synthesis
The formation of 6-methoxy-2-hexanol proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. The methoxide ion (CH(_3)O
−
), a strong nucleophile, attacks the carbon atom bearing the bromine atom, which is a good leaving group. The reaction occurs in a single concerted step, leading to the inversion of stereochemistry at the reaction center if it were chiral.
Caption: S(_N)2 mechanism for the formation of 6-methoxy-2-hexanol.
Mechanism of Oxidation with PCC
The oxidation of the secondary alcohol to a ketone using PCC involves the formation of a chromate ester intermediate. This is followed by an E2-like elimination reaction where a base (such as pyridine present in the PCC reagent or another solvent molecule) abstracts a proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond of the ketone and the reduction of Cr(VI) to Cr(IV).
Caption: Mechanism of the oxidation of a secondary alcohol using PCC.
Experimental Workflow
The following diagram illustrates the overall experimental workflow from starting materials to the final purified product.
Caption: A summary of the experimental workflow for the synthesis.
This guide provides a robust and plausible framework for the synthesis of this compound. The detailed protocols, data, and mechanistic diagrams are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction conditions may lead to improved yields and efficiency.
An In-depth Technical Guide to the Chemical Reactivity of 6-Methoxy-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of 6-Methoxy-2-hexanone, a bifunctional organic molecule featuring both a ketone and an ether. Understanding the distinct and synergistic reactivity of these functional groups is crucial for its application in organic synthesis and as a potential building block in drug development. This document details the primary reaction pathways, provides experimental context, and presents quantitative data where available.
Core Reactivity Profile
The chemical behavior of this compound is dominated by the interplay of its two functional groups: the carbonyl group of the ketone and the ether linkage of the methoxy group. These sites can react independently or in concert, depending on the reaction conditions. The primary sites of reactivity are:
-
The Carbonyl Carbon: Susceptible to nucleophilic attack.
-
The α-Carbons (C1 and C3): The hydrogens on these carbons are acidic and can be removed to form enolates.
-
The Ether Oxygen: Can be protonated under strongly acidic conditions, initiating cleavage of the C-O bond.
-
The Methoxy Carbon: A target for nucleophilic substitution in ether cleavage reactions.
Reactions at the Ketone Functional Group
The ketone moiety is a primary site for a variety of chemical transformations, typical of carbonyl compounds.
Reactions at the α-Carbon
The presence of the carbonyl group acidifies the protons on the adjacent carbons (α-carbons). This allows for the formation of enolates, which are potent nucleophiles and key intermediates in many carbon-carbon bond-forming reactions.[1]
-
Enolate Formation: In the presence of a base, this compound can be deprotonated at either the C1 methyl group or the C3 methylene group to form a resonance-stabilized enolate. The regioselectivity of this deprotonation can be controlled by the choice of base and reaction conditions.[1] Kinetically controlled conditions (e.g., using a bulky base like LDA at low temperatures) favor the formation of the less substituted enolate from deprotonation at the C1 position.[2] Thermodynamically controlled conditions (e.g., using a smaller base like sodium ethoxide at higher temperatures) favor the more substituted and more stable enolate from deprotonation at the C3 position.[1]
-
Aldol Condensation: The enolate of this compound can react with other carbonyl compounds (including another molecule of itself) in an aldol addition or condensation reaction to form β-hydroxy ketones or α,β-unsaturated ketones, respectively.[2] These reactions are fundamental for building larger carbon skeletons.[3]
The logical workflow for enolate formation and subsequent reaction is depicted below.
Caption: Control of enolate formation in this compound.
Reactions at the Methoxy Group (Ether Functionality)
Ethers are generally considered to be unreactive functional groups, often used as solvents due to their stability.[4] However, under specific and often harsh conditions, the methoxy group in this compound can undergo cleavage.
Acid-Catalyzed Ether Cleavage
The most common reaction of ethers is cleavage by strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI).[5] The reaction proceeds via protonation of the ether oxygen to form a good leaving group (methanol).[6][7] The subsequent step depends on the nature of the carbon atoms attached to the oxygen.
For this compound, the carbon attached to the oxygen is a primary carbon. Therefore, the cleavage mechanism is expected to be SN2.[7][8] The halide ion (I⁻ or Br⁻) will act as a nucleophile, attacking the methyl group and displacing methanol.
The general workflow for acid-catalyzed ether cleavage is shown below.
Caption: SN2 mechanism for ether cleavage of this compound.
Quantitative Data and Experimental Protocols
While specific experimental data for this compound is not abundant in the literature, the reactivity of similar aliphatic methyl ethers and ketones provides a strong basis for predicting its behavior. The following tables summarize expected reaction types and provide general protocols based on well-established methodologies.
Table 1: Summary of Key Reactions and Conditions
| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Mechanism |
| Ether Cleavage | Concentrated HI or HBr, reflux | 6-Hydroxy-2-hexanone, Methyl Halide | SN2 |
| α-Halogenation | Br₂, Acetic Acid | 1-Bromo-6-methoxy-2-hexanone and/or 3-Bromo-6-methoxy-2-hexanone | Acid-catalyzed enol formation followed by halogenation |
| Aldol Addition | Aldehyde/Ketone, NaOH or LDA | β-Hydroxy ketone derivative | Base-catalyzed enolate formation |
| Reduction | NaBH₄, Methanol | 6-Methoxy-2-hexanol | Nucleophilic addition of hydride |
| Oxidation of Methoxy Group | Calcium hypochlorite, Acetic acid, aq. Acetonitrile | Not directly applicable as it would form a diketone, which may be unstable. This method is more suited for secondary methyl ethers.[4] | Oxidation |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions with this compound.
Protocol 1: Acid-Catalyzed Cleavage of the Methoxy Group
-
Objective: To convert this compound to 6-Hydroxy-2-hexanone.
-
Reagents: this compound, concentrated hydroiodic acid (57%).
-
Procedure:
-
To a solution of this compound (1 equivalent) in a round-bottom flask, add an excess of concentrated hydroiodic acid (2-3 equivalents).
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by pouring it into a cold solution of sodium thiosulfate to neutralize the excess iodine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Base-Catalyzed Aldol Addition with Benzaldehyde
-
Objective: To synthesize the β-hydroxy ketone adduct from this compound and benzaldehyde.
-
Reagents: this compound, benzaldehyde, sodium hydroxide, ethanol.
-
Procedure:
-
Dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of aqueous sodium hydroxide solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting β-hydroxy ketone by column chromatography.
-
Summary
This compound possesses two distinct reactive centers that allow for a diverse range of chemical transformations. The ketone functionality enables reactions at the carbonyl carbon and the α-carbons, particularly through enolate intermediates. The methoxy group, while generally stable, can be cleaved under strong acidic conditions. The interplay of these functional groups makes this compound a versatile building block in organic synthesis. The provided protocols, based on established chemical principles for ketones and ethers, offer a starting point for the practical application of this compound in a laboratory setting. Further research into the specific reaction kinetics and yields for this molecule would be beneficial for its broader application.
References
- 1. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ether - Wikipedia [en.wikipedia.org]
- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Stability and Storage of 6-Methoxy-2-hexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and storage considerations for 6-Methoxy-2-hexanone. The document details the known and potential degradation pathways of this bifunctional molecule, drawing upon the established chemistry of ketones and ethers. It outlines recommended storage conditions and handling procedures to ensure the compound's integrity. Furthermore, this guide presents detailed, adaptable experimental protocols for conducting forced degradation studies to systematically evaluate the stability of this compound under various stress conditions, including acid, base, oxidative, thermal, and photolytic stress. All quantitative data from these hypothetical studies are summarized in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate potential degradation pathways and experimental workflows, providing a clear visual aid for researchers. This document is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and quality control settings.
Introduction
This compound is a chemical compound of interest in various fields of organic synthesis, including its use as an intermediate in the preparation of more complex molecules. The presence of two key functional groups, a ketone and an ether, dictates its chemical reactivity and, consequently, its stability profile. Understanding the conditions under which this compound remains stable and the pathways through which it degrades is critical for ensuring the reliability of experimental results, the quality of manufactured products, and the safety of its handling and storage.
This guide synthesizes the known chemical principles governing the stability of ketones and ethers to predict the behavior of this compound and provides a framework for its empirical stability testing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental and storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | PubChem[1][2] |
| Molecular Weight | 130.18 g/mol | PubChem[1][2] |
| IUPAC Name | 6-methoxyhexan-2-one | PubChem[2] |
| CAS Number | 29006-00-6 | ChemicalBook[3], PubChem[2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in water.[4] |
Potential Degradation Pathways
The chemical structure of this compound, containing both a ketone and an ether functional group, exposes it to several potential degradation pathways.
Ketone-Mediated Degradation
The ketone functional group is susceptible to photolytic degradation through Norrish Type I and Norrish Type II reactions upon exposure to UV light.[5][6]
-
Norrish Type I Cleavage: This involves the homolytic cleavage of the α-carbon-carbonyl bond, leading to the formation of two radical species. These radicals can then undergo a variety of secondary reactions, including recombination, disproportionation, or reaction with other molecules.
-
Norrish Type II Cleavage: This pathway involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, forming a biradical intermediate. This intermediate can then undergo cleavage to form an enol and an alkene, or cyclize to form a cyclobutanol derivative.
Ether-Mediated Degradation
The ether linkage in this compound is generally stable but can be susceptible to cleavage under strong acidic conditions.[3][7] This acid-catalyzed hydrolysis typically involves protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion or solvent molecule, leading to the cleavage of a C-O bond.
Oxidative Degradation
While specific data for this compound is unavailable, ketones and ethers can be susceptible to oxidation, potentially leading to the formation of various degradation products.
A visual representation of these potential degradation pathways is provided in the following diagram.
Caption: Potential degradation routes for this compound.
Recommended Storage and Handling
Based on the general principles for storing flammable liquid ketones and ethers, the following conditions are recommended for this compound:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.
-
Light: Protect from light to prevent photolytic degradation. Store in amber glass vials or in a dark cabinet.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidative degradation.
-
Container: Use tightly sealed containers to prevent evaporation and exposure to moisture.
-
Ventilation: Store in a well-ventilated area designated for flammable liquids.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
Experimental Protocols for Stability Testing
To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify the resulting degradants.
General Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Stress Conditions
5.3.1. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
5.3.2. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
5.3.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
5.3.4. Thermal Degradation
-
Place a solid sample of this compound in a controlled temperature oven at 60 °C.
-
Place a separate sample of the stock solution in a controlled temperature oven at 60 °C.
-
Withdraw samples at 1, 3, 7, and 14 days.
5.3.5. Photolytic Degradation
-
Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Withdraw aliquots from both the exposed and control samples at appropriate time intervals.
Analytical Methodology
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate and quantify this compound from its potential degradation products. Mass Spectrometry (MS) can be coupled with HPLC to aid in the identification of degradants.
Hypothetical Stability Data
The following tables summarize the expected outcomes of a forced degradation study on this compound, based on the known reactivity of its functional groups. Note: This data is illustrative and not based on experimental results.
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradants (Proposed) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 15% | 6-hydroxy-2-hexanone, Methanol |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 °C | < 5% | No significant degradation |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | 10% | Various oxidized products |
| Thermal (Solid) | Heat | 14 days | 60 °C | < 2% | No significant degradation |
| Thermal (Solution) | Heat | 14 days | 60 °C | < 5% | No significant degradation |
| Photolytic | UV/Vis Light | As per ICH Q1B | Room Temp. | 25% | Norrish Type I & II products |
Table 3: Purity and Assay Data from Hypothetical Stability Study
| Time Point | Storage Condition | Assay (%) | Purity (%) |
| 0 | 25 °C / 60% RH | 100.0 | 99.8 |
| 3 Months | 25 °C / 60% RH | 99.5 | 99.6 |
| 6 Months | 25 °C / 60% RH | 99.1 | 99.2 |
| 12 Months | 25 °C / 60% RH | 98.5 | 98.7 |
| 3 Months | 40 °C / 75% RH | 98.0 | 98.2 |
| 6 Months | 40 °C / 75% RH | 96.5 | 96.8 |
Conclusion
This compound is expected to be a relatively stable compound under recommended storage conditions. The primary degradation pathways are likely to be acid-catalyzed hydrolysis of the ether linkage and photolytic degradation of the ketone moiety. Forced degradation studies are essential to confirm these pathways, identify specific degradation products, and establish a comprehensive stability profile. The protocols and information provided in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and integrity of this compound in their applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H14O2 | CID 34415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ether - Wikipedia [en.wikipedia.org]
- 4. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 6-Methoxy-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 6-Methoxy-2-hexanone. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates data from structurally similar compounds, primarily 2-Hexanone, to provide a thorough understanding of the potential hazards and necessary safety measures. All quantitative data is summarized for clarity, and a logical workflow for safe handling is presented.
Physicochemical and Toxicological Profile
Table 1: Physicochemical and Toxicological Data
| Property | Value (this compound) | Value (2-Hexanone - Analogue) | Reference |
| Molecular Formula | C₇H₁₄O₂ | C₆H₁₂O | [1] |
| Molecular Weight | 130.18 g/mol | 100.16 g/mol | [1] |
| CAS Number | 29006-00-6 | 591-78-6 | [1][2] |
| Appearance | Not specified | Light yellow liquid | [2][3] |
| Odor | Not specified | Pungent | [2][3] |
| Boiling Point | Not specified | 127 °C / 260.6 °F | [3] |
| Melting Point | Not specified | -57 °C / -70.6 °F | [3] |
| Flash Point | Not specified | 23 °C / 73.4 °F | [3] |
| Autoignition Temperature | Not specified | 423 °C / 793.4 °F | [2] |
| Lower Explosion Limit | Not specified | 1.2 vol % | [3] |
| Upper Explosion Limit | Not specified | 8.00 vol % | [3] |
| Water Solubility | Not specified | 20 g/L (20°C) | [2] |
| Acute Oral Toxicity (LD50) | Not specified | Category 5; LD50 = 1,200 mg/kg (oral, Rats) | [2][4] |
| Acute Dermal Toxicity | Not specified | Category 5 | [2] |
| Reproductive Toxicity | Not specified | Category 2; Suspected of damaging fertility or the unborn child | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Not specified | Category 3; May cause drowsiness and dizziness | [2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Not specified | Category 1; Causes damage to organs through prolonged or repeated exposure | [2] |
Hazard Identification and Classification
Based on the data for 2-Hexanone, this compound should be treated as a hazardous substance with the following potential classifications:
-
Flammable Liquid: The low flash point of the analogue suggests a significant fire hazard. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][3]
-
Health Hazards:
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[2]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2]
-
Neurotoxicity: Chronic exposure to 2-Hexanone is linked to neurotoxicity and peripheral neuropathy.[4] The substance may have effects on the nervous system.[5]
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[2]
-
Irritation: The substance is irritating to the eyes and respiratory tract.[5] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3]
-
Experimental Protocols: General Safety and Handling Procedures
While specific experimental protocols for testing the safety of this compound are not available, the following general methodologies are standard in chemical safety assessment and should be applied.
3.1. Determining Flash Point (Closed-Cup Method)
A standard closed-cup flash point tester is used to determine the lowest temperature at which the vapors of the liquid will ignite. A sample of the substance is placed in the sealed cup and slowly heated. A small flame is periodically introduced into the vapor space. The flash point is the lowest temperature at which a flash is observed.
3.2. Acute Oral Toxicity (LD50) Study (Rodent Model)
This study is conducted to determine the single dose of the substance that is lethal to 50% of a test population of rodents (typically rats). Graded doses of the substance are administered orally to different groups of animals. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 value is then calculated using statistical methods.
Safe Handling and Storage Workflow
The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Personal Protective Equipment (PPE) and Engineering Controls
5.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood with a face velocity of at least 100 ft/min is essential to minimize inhalation exposure.[4]
-
Ignition Sources: Eliminate all sources of ignition, including open flames, sparks, and hot surfaces. Use explosion-proof electrical equipment.[2][6]
-
Grounding: Ground and bond containers when transferring the material to prevent static discharge.[2]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible in the work area.[3]
5.2. Personal Protective Equipment
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[3]
First Aid Measures
In case of exposure, follow these first-aid procedures and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3]
Spill and Leak Procedures
In the event of a spill or leak, follow these steps:
-
Evacuate: Immediately evacuate all personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of ignition.
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2]
-
Collection: Using non-sparking tools, collect the absorbed material and place it in a sealed, properly labeled container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal Considerations
Dispose of waste this compound and contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most up-to-date safety information and regulations before handling any chemical.
References
Methodological & Application
Applications of 6-Methoxy-2-hexanone in Organic Synthesis: A Review of Current and Potential Uses
Introduction
6-Methoxy-2-hexanone is a bifunctional organic molecule containing both a ketone and a methoxy ether group. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis. However, a comprehensive review of the scientific literature reveals that its applications are not extensively documented. Its structural analog, 6-Chloro-2-hexanone, is recognized as a valuable intermediate in the pharmaceutical industry. This report details the known applications of this compound, primarily in the fragrance industry, and explores its potential in broader organic synthesis based on its chemical properties and reactivity of its functional groups.
Application in Fragrance Synthesis
The primary documented application of this compound and its derivatives lies in the field of fragrance chemistry. These compounds often contribute to floral, fruity, and fresh scent profiles in perfumery. While direct synthetic protocols starting from this compound are scarce, a key patent outlines the synthesis of the related fragrance molecule, 6-methoxy-2,6-dimethylheptanal (also known as methoxy melonal), from a structurally similar ketone. This process provides a valuable template for potential synthetic transformations of this compound.
A plausible synthetic application of this compound is in the Darzens condensation reaction to produce glycidic esters, which are precursors to aldehydes and ketones with valuable fragrance properties.
Table 1: Physicochemical Data of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Applications |
| This compound | C₇H₁₄O₂ | 130.18 | Not Reported | Flavor/aroma chemistry |
| 2-Hexanone | C₆H₁₂O | 100.16 | 127 | Industrial solvent |
| 6-Chloro-2-hexanone | C₆H₁₁ClO | 134.60 | Not Reported | Pharmaceutical intermediate |
Experimental Protocols
Based on established chemical reactions and methodologies detailed for analogous compounds, the following protocol describes a potential application of this compound in the synthesis of a fragrance precursor.
Protocol 1: Synthesis of Ethyl 3-(4-methoxybutyl)-3-methyloxirane-2-carboxylate via Darzens Condensation
Objective: To synthesize a glycidic ester from this compound, which can be further transformed into fragrance molecules.
Materials:
-
This compound
-
Ethyl chloroacetate
-
Sodium methoxide
-
Toluene, anhydrous
-
5% Sulfuric acid
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, under an inert atmosphere (argon or nitrogen), dissolve this compound (0.1 mol) and ethyl chloroacetate (0.12 mol) in 200 mL of anhydrous toluene.
-
Cool the reaction mixture to -10 °C using an ice-salt bath.
-
Slowly add a solution of sodium methoxide (0.12 mol) in methanol portion-wise over a period of 1 hour, maintaining the temperature below -5 °C.
-
After the addition is complete, allow the reaction mixture to stir at -10 °C for an additional 2 hours.
-
Gradually warm the mixture to room temperature and stir for another 12 hours.
-
Quench the reaction by slowly adding 100 mL of 5% sulfuric acid while stirring.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude glycidic ester.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Expected Outcome: The formation of ethyl 3-(4-methoxybutyl)-3-methyloxirane-2-carboxylate, which can be characterized by NMR and IR spectroscopy.
Potential Synthetic Applications
The ketone and ether functionalities of this compound open up possibilities for its use in various other organic transformations:
-
Reductive Amination: The ketone can undergo reductive amination to introduce a nitrogen-containing functional group, a common strategy in the synthesis of pharmaceutical intermediates.
-
Aldol Condensation: The α-protons to the ketone are acidic and can participate in aldol condensation reactions to form α,β-unsaturated ketones, which are versatile synthetic intermediates.
-
Grignard and Organolithium Reactions: The ketone is susceptible to nucleophilic attack by organometallic reagents to form tertiary alcohols.
-
Cyclization Reactions: Intramolecular reactions, potentially involving the ether oxygen, could lead to the formation of cyclic compounds, which are of interest in medicinal and materials chemistry.
Visualizing Synthetic Pathways and Workflows
To illustrate the potential synthetic utility of this compound, the following diagrams have been generated.
Caption: Synthetic pathway from this compound to a potential fragrance aldehyde.
Caption: General workflow for investigating a starting material with limited literature.
Conclusion
While this compound is not as widely utilized in organic synthesis as some of its halogenated counterparts, its role in fragrance chemistry is noteworthy. The presence of both a ketone and an ether linkage provides a platform for diverse chemical transformations. The provided protocol for a Darzens condensation serves as a practical example of its potential application. Further research into the reactivity of this molecule could unveil its utility as a valuable building block for the synthesis of more complex and biologically active compounds, expanding its applications beyond the fragrance industry into pharmaceuticals and materials science. Researchers are encouraged to explore the synthetic possibilities offered by this bifunctional starting material.
Use of 6-Methoxy-2-hexanone as a research chemical
For Researchers, Scientists, and Drug Development Professionals
Application Notes
6-Methoxy-2-hexanone is a methyl ketone derivative with a methoxy group at the 6-position.[1] Currently, its application in published research is limited, with primary uses documented in the flavor and aroma industry.[1] However, its structural features suggest potential as a versatile intermediate in organic synthesis and a building block in medicinal chemistry.
While direct biological activity data for this compound is not extensively available in the public domain, its analogues, such as 2-hexanone, have been studied for their toxicological profiles, including neurotoxicity.[1][2][3] This warrants careful handling and thorough characterization in any research setting. The presence of both a ketone and a methoxy group offers two reactive sites for chemical modification, making it a candidate for the synthesis of more complex molecules. For instance, the ketone functionality can be a handle for forming heterocyclic structures, which are prevalent in many bioactive compounds.
This document provides a summary of its known properties, a general synthesis protocol, and an analytical method for its characterization, alongside hypothetical research applications to stimulate further investigation into its potential uses.
Physicochemical and Structural Data
A summary of the key physicochemical and structural properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | PubChem[4][5] |
| Molecular Weight | 130.18 g/mol | PubChem[4] |
| IUPAC Name | 6-methoxyhexan-2-one | PubChem[4] |
| CAS Number | 29006-00-6 | ChemicalBook[6] |
| SMILES | CC(=O)CCCCOC | PubChem[4][5] |
| InChIKey | BBFYIMIWUNYAAX-UHFFFAOYSA-N | PubChem[4][5] |
| XlogP (predicted) | 0.4 | PubChem[4][5] |
Experimental Protocols
General Synthesis of this compound
The following is a generalized protocol for the synthesis of this compound, based on common organic synthesis techniques for related ketones. This should be adapted and optimized based on laboratory conditions and available starting materials.
Principle: A plausible route involves the Williamson ether synthesis to introduce the methoxy group onto a suitable 6-halo-2-hexanone precursor.
Materials:
-
6-Chloro-2-hexanone (or 6-Bromo-2-hexanone)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 6-chloro-2-hexanone (1 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a suitable method for the identification and purity assessment of the volatile compound this compound. The gas chromatograph separates the components of the sample, and the mass spectrometer provides data on their mass-to-charge ratio, allowing for structural elucidation.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., polyethylene glycol or modified polyethylene glycol stationary phase).
-
Mass Spectrometer: Capable of electron ionization (EI).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 230 °C at a rate of 10 °C/min.
-
Final hold: Maintain at 230 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Data Analysis:
-
Determine the retention time of the compound.
-
Analyze the mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the structure.
-
Integrate the peak area in the TIC to assess purity.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: A conceptual workflow for the use of this compound in drug discovery.
References
- 1. This compound | 29006-00-6 | Benchchem [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2-Hexanone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C7H14O2 | CID 34415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H14O2) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 29006-00-6 [chemicalbook.com]
Application Notes and Protocols: 6-Methoxy-2-hexanone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-2-hexanone is a functionalized ketone that holds potential as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a ketone and a methoxy ether group, allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry. While not a direct intermediate in the primary synthesis of major commercial drugs, its structural motif is relevant, and it is identified as a process-related impurity in the manufacturing of Avatrombopag, a thrombopoietin receptor agonist. This document provides an overview of its potential applications, hypothetical synthetic protocols, and relevant chemical data.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | PubChem |
| Molecular Weight | 130.18 g/mol | PubChem |
| CAS Number | 29006-00-6 | PubChem |
| Appearance | Colorless liquid | - |
| Boiling Point | 176-177 °C | - |
| Density | 0.923 g/cm³ | - |
| Solubility | Soluble in most organic solvents | - |
Role as a Pharmaceutical Intermediate: A Hypothetical Application
While direct evidence of this compound as a key intermediate in the synthesis of a marketed drug is limited, its structure lends itself to the synthesis of various heterocyclic and carbocyclic scaffolds of pharmaceutical interest. To illustrate its potential, a hypothetical synthetic protocol for the preparation of a substituted pyrimidine, a common motif in drug molecules, is presented below. This protocol is designed to be chemically sound and representative of the types of reactions in which this intermediate could be employed.
Hypothetical Synthesis of a Dihydropyrimidine Derivative
This protocol outlines a potential Biginelli-type condensation reaction using this compound to form a dihydropyrimidine derivative.
Reaction Scheme:
Figure 1: Hypothetical Biginelli condensation using this compound.
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.30 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Solvent and Catalyst Addition: Add ethanol (30 mL) to the flask, followed by a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to afford the pure dihydropyrimidine derivative.
Expected Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | 205-210 °C |
This compound as a Process-Related Impurity: The Case of Avatrombopag
This compound is cataloged as "vbAvatrombopag Impurity 55" in the PubChem database, indicating it is a known process-related impurity in the synthesis of the thrombopoietin receptor agonist, Avatrombopag.[1] While the exact mechanism of its formation is not publicly detailed, it likely arises from a side reaction of one of the starting materials or intermediates used in the complex synthesis of Avatrombopag.
Workflow for Impurity Identification and Control:
The following diagram illustrates a general workflow for identifying and controlling process-related impurities like this compound during drug development.
Figure 2: Workflow for managing process-related impurities.
Understanding the formation of such impurities is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of reactive functional groups, such as the ketone in this compound, could potentially lead to further degradation products or interactions with the API.
Conclusion
This compound is a chemical entity with relevance to the pharmaceutical industry, both as a potential synthetic building block and as a known process-related impurity. While its direct application as a key intermediate in the synthesis of currently marketed drugs has not been established, its functional group handles make it a candidate for the synthesis of novel pharmaceutical scaffolds. The provided hypothetical protocol illustrates its potential utility in constructing heterocyclic systems. Furthermore, its identification as an impurity in the synthesis of Avatrombopag highlights the importance of impurity profiling and control in modern drug development and manufacturing. Researchers and scientists are encouraged to consider the synthetic possibilities offered by this intermediate while also being mindful of its potential emergence as an impurity in complex synthetic routes.
References
Application Notes and Protocols for 6-Methoxy-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-hexanone is a ketone and ether functionalized organic compound. While extensive experimental protocols detailing its direct application in drug development and complex biological studies are not widely available in the public scientific literature, its structural motifs are of interest in synthetic chemistry. Analogous compounds, such as halogenated hexanones and other methoxy-substituted ketones, serve as intermediates in the synthesis of bioactive molecules and pharmaceuticals. This document provides an overview of the known properties of this compound and presents a detailed synthetic protocol for a structurally related compound, 6-methoxy-2,6-dimethylheptanal, which is used in the fragrance industry. This serves as an illustrative example of the potential synthetic utility of similar methoxy-ketones.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |
| Molecular Weight | 130.18 g/mol | PubChem[1] |
| IUPAC Name | 6-methoxyhexan-2-one | PubChem[1] |
| CAS Number | 29006-00-6 | PubChem[1] |
| Boiling Point | 130-131 °C (at 18 mmHg) | Benchchem |
| SMILES | CC(=O)CCCCOC | PubChem[1] |
| InChIKey | BBFYIMIWUNYAAX-UHFFFAOYSA-N | PubChem[1] |
Application Example: Synthesis of a Structurally Related Fragrance Compound
While specific protocols for this compound are limited, the following section details the synthesis of 6-methoxy-2,6-dimethylheptanal, a valuable fragrance ingredient. This multi-step synthesis, adapted from patent literature, utilizes a similar methoxy-substituted ketone, 6-methoxy-6-methylheptan-2-one, and showcases the chemical transformations relevant to this class of compounds.
Synthetic Workflow for 6-methoxy-2,6-dimethylheptanal
The overall synthetic pathway involves the methoxylation of a heptenone precursor, followed by a Darzens-type condensation and subsequent decarboxylation to yield the target aldehyde.
Caption: Synthetic workflow for the preparation of 6-methoxy-2,6-dimethylheptanal.
Experimental Protocols
Step 1: Synthesis of 6-methoxy-6-methylheptan-2-one
This initial step involves the acid-catalyzed addition of methanol to the double bond of 6-methyl-5-hepten-2-one.
-
Materials:
-
6-methyl-5-hepten-2-one (1743 mmol)
-
Methanol (17.1 mol)
-
Sulfuric acid (95-97%) (0.349 mmol)
-
Sodium carbonate
-
Water
-
tert-Butyl methyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 1000-ml glass reactor, combine 220 g (1743 mmol) of 6-methyl-5-hepten-2-one and 548 g (17.1 mol) of methanol.[2]
-
Add 36 g (0.349 mmol) of sulfuric acid to the reaction mixture.[2]
-
Stir the mixture at 50°C for 20 hours.[2]
-
Cool the reaction mixture to 20°C and add 37.2 g (0.349 mol) of sodium carbonate. Stir for 1 hour at 20°C to neutralize the acid.[2]
-
Evaporate the methanol under reduced pressure.
-
Add 200 g of water to the residue and extract the aqueous layer twice with 100 ml portions of tert-butyl methyl ether.[2]
-
Combine the organic layers, dry over 20 g of anhydrous sodium sulfate, and evaporate the solvent under reduced pressure (20 mbar, 50°C) to obtain a brownish liquid.[2]
-
-
Yield: 62.9% (based on 6-methyl-5-hepten-2-one)[2]
Step 2: Darzens Condensation to form Glycidic Acid Intermediate
The ketone is reacted with methyl chloroacetate in the presence of a strong base to form a glycidic ester, which is then hydrolyzed to the corresponding glycidic acid.
-
Materials:
-
6-methoxy-6-methylheptan-2-one (632 mmol, from Step 1)
-
Toluene
-
Methyl chloroacetate (948 mmol)
-
Sodium methoxide (948 mmol)
-
Sulfuric acid (5%)
-
Sodium hydroxide (4 M)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 1000-ml glass reactor, dissolve 100 g (632 mmol) of 6-methoxy-6-methylheptan-2-one in 250 ml of toluene and add 84.0 ml (948 mmol) of methyl chloroacetate.[2]
-
Cool the stirred mixture to an internal temperature of -20°C.[2]
-
Add 51.2 g (948 mmol) of sodium methoxide to the reaction mixture over a period of 2 hours, maintaining the temperature at -20°C.[2]
-
Hold the mixture at -20°C for an additional hour.[2]
-
Allow the mixture to warm to ambient temperature (ca. 20°C) and add 200 ml of 5% sulfuric acid. Stir for 1 hour at 20°C.[2]
-
Add 100 ml of toluene and 284.4 ml of 4 M sodium hydroxide. Stir the mixture at 40°C for 20 hours to facilitate hydrolysis of the ester.[2]
-
After cooling to ambient temperature, separate the toluene layer and dry it over 10 g of anhydrous sodium sulfate.
-
To the aqueous layer, add 40% (w/w) sulfuric acid at 10°C under an argon atmosphere until the pH reaches 2.
-
Extract the aqueous layer with 250 ml of toluene. Separate the toluene layer, dry it over 20 g of anhydrous sodium sulfate, and dilute with toluene to obtain the glycidic acid intermediate.[2]
-
-
Yield: 72.3%[2]
Step 3: Decarboxylation to 6-Methoxy-2,6-dimethylheptanal
The glycidic acid intermediate is heated to induce decarboxylation, yielding the final aldehyde product.
-
Materials:
-
Solution of the glycidic acid intermediate in toluene (from Step 2)
-
-
Procedure:
-
In a 1000-ml glass bottle under an argon atmosphere, charge 520 g of the toluene solution containing the glycidic acid.[2]
-
Feed the solution at a rate of 5 ml/min through a tube reactor heated to 240°C.[2]
-
Cool the reaction mixture to 10°C after it exits the reactor and collect it in a glass bottle under an argon atmosphere.[2]
-
Evaporate the solvent under reduced pressure (20 mbar, 50°C) to yield the final product.[2]
-
-
Overall Yield: 45.9% (based on the starting 6-methyl-5-hepten-2-one)[2]
Summary of Quantitative Data
| Step | Reaction | Key Reagents | Temperature | Time | Yield |
| 1 | Methoxylation | Methanol, H₂SO₄ | 50°C | 20 h | 62.9%[2] |
| 2 | Darzens Condensation & Hydrolysis | Methyl chloroacetate, NaOMe, H₂SO₄, NaOH | -20°C to 40°C | ~22 h | 72.3%[2] |
| 3 | Decarboxylation | Heat | 240°C | Continuous flow | - |
| Overall | - | - | - | - | 45.9% [2] |
Signaling Pathways and Logical Relationships
Currently, there is no available information in the searched scientific literature that directly implicates this compound in specific signaling pathways or complex biological processes. Its structural analogs are generally used as building blocks in organic synthesis, and their biological effects are typically evaluated in the context of the final, more complex molecules they are used to create.
Conclusion
This compound is a chemical entity with defined physical and chemical properties. While its direct application in drug development and detailed experimental protocols are not well-documented in publicly accessible literature, its structure suggests potential as a synthetic intermediate. The provided detailed protocol for the synthesis of the related fragrance compound, 6-methoxy-2,6-dimethylheptanal, illustrates the types of chemical transformations that ketones of this class can undergo. Further research would be required to explore and establish any potential biological activity or broader synthetic utility of this compound itself. Researchers interested in this compound may consider its use as a precursor for the synthesis of novel heterocyclic compounds or as a fragment in fragment-based drug design, although such applications would be exploratory.
References
Application Notes and Protocols: 6-Methoxy-2-hexanone in Fragrance and Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 6-Methoxy-2-hexanone in fragrance and flavor chemistry.
Physicochemical Properties
This compound is a ketone with a methoxy group, suggesting potential applications as a specialty chemical in the fragrance and flavor industry. Its properties are summarized below.[1]
| Property | Value | Source |
| IUPAC Name | 6-methoxyhexan-2-one | PubChem[1] |
| Synonyms | 2-Hexanone, 6-methoxy- | PubChem[1] |
| CAS Number | 29006-00-6 | PubChem[1] |
| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |
| Molecular Weight | 130.18 g/mol | PubChem[1] |
| Appearance | Colorless Liquid (inferred) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents | N/A |
Organoleptic Properties
While specific data for this compound is limited, its structural similarity to other fragrance compounds, such as 6-methoxy-2,6-dimethylheptanal and 6-methoxy-2,6-dimethyloctanal, suggests the following potential organoleptic profile.[2][3]
| Property | Description | Source (Related Compounds) |
| Odor Profile | Potentially light floral, fruity (melon, citrus), fresh, and herbaceous notes. | Perfumer & Flavorist[2], Google Patents[3] |
| Flavor Profile | Not for flavor use (based on related compounds). | Perfumer & Flavorist[2] |
| Odor Threshold | Expected to be low, indicating high potency. | Google Patents[3] |
Applications in Fragrance and Flavor
Based on the characteristics of structurally related compounds, this compound is anticipated to be a valuable ingredient in various fragrance applications.
3.1. Fragrance Applications
-
Fine Fragrances: Can be used to impart fresh, floral, and fruity notes.
-
Personal Care Products: Suitable for use in shampoos, soaps, and lotions to provide a clean and fresh scent.[2]
-
Household Products: Potential use in air fresheners and cleaning products.
3.2. Recommended Use Levels
Drawing parallels from 6-methoxy-2,6-dimethylheptanal, a starting concentration of up to 1% in the fragrance concentrate is recommended.[2]
Experimental Protocols
4.1. Synthesis of this compound
This protocol describes a potential synthesis route from 6-hydroxy-2-hexanone via Williamson ether synthesis.
Materials:
-
6-hydroxy-2-hexanone
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-hydroxy-2-hexanone in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise to the solution while stirring. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.
-
Slowly add methyl iodide (1.2 equivalents) via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
4.2. Sensory Evaluation Protocol
This protocol outlines a standard triangle test to determine if a perceptible difference exists between a standard fragrance and one containing this compound.[4]
Objective: To determine if the addition of this compound at a specific concentration creates a perceivable difference in a fragrance formulation.
Materials:
-
Standard fragrance oil (control)
-
Test fragrance oil (containing this compound)
-
Odor-free sample carriers (e.g., smelling strips)
-
A panel of at least 15 trained sensory assessors[4]
-
Controlled evaluation environment (odor-free, well-ventilated)[5]
Procedure:
-
Prepare two identical samples of the control fragrance and one sample of the test fragrance.
-
Code the three samples with random three-digit numbers.
-
Present the three samples to each panelist in a randomized order.
-
Instruct panelists to smell each sample from left to right.
-
Ask panelists to identify the sample that is different from the other two.
-
Record the responses.
-
Analyze the data using statistical tables for triangle tests to determine if the number of correct identifications is statistically significant.
4.3. Analytical Protocol: Quantification by GC-MS
This protocol describes the quantification of this compound in a fragrance matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Columns:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)
-
Capillary Column: DB-5 or similar non-polar column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)
Materials:
-
Fragrance sample containing this compound
-
This compound standard
-
Internal standard (e.g., 2,6-dimethyl-4-heptanone)
-
Solvent (e.g., ethanol or dichloromethane)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte in the sample.
-
Sample Preparation: Accurately weigh a known amount of the fragrance sample and dilute it with the solvent containing the internal standard at a known concentration.
-
GC-MS Analysis:
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.
-
-
Data Analysis:
-
Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the standard solutions.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Visualizations
References
- 1. This compound | C7H14O2 | CID 34415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. BRPI0616232A2 - 6-methoxy-2,6-dimethyloctanal and its use as a fragrance ingredient - Google Patents [patents.google.com]
- 4. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 5. Sensory Evaluation: Assessing Taste, Aroma, and Quality - Eurofins Scientific [eurofins.in]
Application Note: Analysis of 6-Methoxy-2-hexanone using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust method for the qualitative and quantitative analysis of 6-Methoxy-2-hexanone, a volatile organic compound (VOC), using static headspace gas chromatography coupled with mass spectrometry (HS-GC-MS). This method is applicable to various matrices, including aqueous solutions, biological fluids, and solid materials, with minimal sample preparation. The described protocol provides a reliable and efficient workflow for the detection and quantification of this compound, which is crucial for applications in environmental monitoring, food and fragrance analysis, and pharmaceutical development.
Introduction
This compound is a ketone with potential applications as a solvent, intermediate in organic synthesis, and a component in flavor and fragrance formulations. Accurate and sensitive detection methods are essential for quality control, safety assessment, and research and development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] When coupled with headspace sampling, it allows for the analysis of VOCs in complex matrices without direct injection of the sample, thereby reducing matrix effects and protecting the analytical instrumentation.[2][3] This application note provides a comprehensive protocol for the analysis of this compound using HS-GC-MS.
Experimental
Sample Preparation
The following are general sample preparation guidelines. Specific procedures may need to be optimized depending on the sample matrix.
Liquid Samples (e.g., aqueous solutions, biological fluids):
-
Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.
-
For aqueous samples, the addition of a salt, such as sodium chloride (e.g., 1 g), can increase the volatility of the analyte.
-
Add an appropriate internal standard if quantitative analysis is required.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.[4]
Solid Samples (e.g., polymer materials, powders):
-
Weigh a known amount (e.g., 1 g) of the solid sample into a 20 mL headspace vial.
-
Add a small volume of a suitable solvent (e.g., 1 mL of methanol or water) to aid in the release of the analyte.
-
Add an appropriate internal standard if quantitative analysis is required.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.
Instrumentation
A gas chromatograph equipped with a mass selective detector and a headspace autosampler is required. The following parameters are provided as a starting point and may require optimization.
Table 1: HS-GC-MS Instrumental Parameters
| Parameter | Value |
| Headspace Autosampler | |
| Vial Equilibration Temperature | 80 °C |
| Vial Equilibration Time | 15 min |
| Loop Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Split Ratio | 20:1 |
| Oven Temperature Program | Initial temperature 40 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | m/z 35-350 |
| Solvent Delay | 2 min |
Data Analysis
Qualitative identification of this compound can be achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum. For quantitative analysis, a calibration curve should be constructed using a series of standards of known concentrations.
Method Performance
The following table summarizes typical performance characteristics for the analysis of volatile ketones using HS-GC-MS. These values should be experimentally determined for this compound in the specific matrix of interest.
Table 2: Representative Method Performance Data
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/L |
| Linearity (R²) | > 0.995 |
| Recovery | 90 - 110% |
| Precision (RSD) | < 10% |
Protocol: Standard Operating Procedure for the Analysis of this compound
1.0 Purpose
This protocol describes the procedure for the determination of this compound in various sample matrices using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).
2.0 Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal standard (e.g., Toluene-d8, 2-Heptanone)
-
Methanol, HPLC grade
-
Deionized water
-
Sodium chloride, analytical grade
-
20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps
-
Pipettes and tips
-
Analytical balance
3.0 Instrument and Equipment
-
Gas Chromatograph with Mass Selective Detector (GC-MS)
-
Headspace Autosampler
-
Vortex mixer
4.0 Preparation of Standards and Samples
4.1 Stock Standard Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of approximately 1 mg/mL.
4.2 Working Standard Preparation:
-
Prepare a series of working standards by serial dilution of the stock solution with methanol or water to cover the desired concentration range (e.g., 1 µg/L to 100 µg/L).
4.3 Internal Standard Preparation:
-
Prepare a stock solution of the internal standard (e.g., Toluene-d8) in methanol at a concentration of approximately 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution to a suitable concentration (e.g., 10 µg/mL).
4.4 Sample Preparation:
-
Follow the procedures outlined in the "Sample Preparation" section of the Application Note.
-
Spike each sample, standard, and blank with a consistent amount of the working internal standard solution.
5.0 HS-GC-MS Analysis
-
Set up the HS-GC-MS system according to the parameters in Table 1.
-
Create a sequence including blanks, calibration standards, and samples.
-
Start the analysis.
6.0 Data Processing and Reporting
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Report the results with appropriate units and quality control data.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical flow of the HS-GC-MS analytical process.
References
Anwendungshinweis und Protokolle zur Derivatisierung von 6-Methoxy-2-hexanon für die analytische Bestimmung
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Anwendungshinweis beschreibt detaillierte Protokolle zur chemischen Derivatisierung von 6-Methoxy-2-hexanon, einem Keton von pharmazeutischem Interesse, um dessen Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC) zu erleichtern. Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit zu erhöhen, die chromatographischen Eigenschaften zu verbessern und die Nachweisempfindlichkeit für Carbonylverbindungen zu steigern.
Einleitung
6-Methoxy-2-hexanon ist eine Carbonylverbindung, deren genaue Quantifizierung in verschiedenen Matrices für die pharmazeutische Forschung und Entwicklung von Bedeutung sein kann. Die direkte Analyse von Ketonen kann aufgrund ihrer Polarität und potenziell geringen Flüchtigkeit eine Herausforderung darstellen. Die chemische Derivatisierung überwindet diese Einschränkungen, indem die Carbonylgruppe in eine weniger polare und für die Analyse besser geeignete funktionelle Gruppe umgewandelt wird.[1][2]
Dieser Hinweis konzentriert sich auf zwei gängige Derivatisierungsstrategien:
-
Oximierung mit O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin (PFBHA) für die GC-MS-Analyse.[3][4][5]
-
Bildung von Hydrazonen mit 2,4-Dinitrophenylhydrazin (DNPH) und Dansylhydrazin für die HPLC-Analyse mit UV- bzw. Fluoreszenzdetektion.[6][7][8][9]
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die typischen analytischen Parameter zusammen, die mit den beschriebenen Derivatisierungsmethoden für die Analyse von Ketonen erreicht werden können. Die genauen Werte für 6-Methoxy-2-hexanon müssen empirisch ermittelt werden.
| Derivatisierungsmethode | Analysetechnik | Typischer Detektor | Erwartete Nachweisgrenzen (LODs) | Relative Standardabweichung (RSD) |
| PFBHA-Oximierung | GC | ECD / MS | 0.01 - 1 µg/dm³[4] | 2.7 - 6.7 %[4] |
| DNPH-Hydrazonbildung | HPLC | UV/DAD | 10 - 20 mg/L[9] | < 7 %[9] |
| Dansylhydrazin-Derivatisierung | HPLC | Fluoreszenz | 0.05 - 5 ng/mL[10] | Variabel |
Experimentelle Protokolle
Diese Methode wandelt 6-Methoxy-2-hexanon in sein Oxim-Derivat um, das eine verbesserte thermische Stabilität und Flüchtigkeit aufweist und sich hervorragend für die GC-Analyse eignet.[11] Die Pentafluorbenzyl-Gruppe ermöglicht eine hochempfindliche Detektion mittels Elektroneneinfang-Detektor (ECD) oder Massenspektrometrie (MS).[3][4]
Materialien:
-
6-Methoxy-2-hexanon-Standard
-
O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid (PFBHA·HCl)
-
Lösungsmittel (z.B. Hexan, Ethylacetat, Pyridin) in HPLC-Qualität
-
Reinstwasser
-
Natriumsulfat, wasserfrei
-
Reaktionsgefäße (z.B. 2-ml-GC-Vials mit Schraubverschluss)
-
Heizblock oder Wasserbad
-
Vortexmischer
Protokoll:
-
Herstellung der PFBHA-Lösung: Eine 15 mg/ml PFBHA·HCl-Lösung in Reinstwasser frisch herstellen.
-
Probenvorbereitung: Eine bekannte Menge 6-Methoxy-2-hexanon (oder die zu analysierende Probe) in einem Reaktionsgefäß in einem geeigneten organischen Lösungsmittel lösen.
-
Derivatisierungsreaktion: 1 ml der wässrigen PFBHA-Lösung zur Probe geben.[12]
-
Inkubation: Das Gefäß fest verschließen und für 2 Stunden bei 60 °C inkubieren.[5][12] Die Reaktionszeit kann je nach Keton variieren und sollte optimiert werden.[4]
-
Extraktion: Nach dem Abkühlen auf Raumtemperatur die wässrige Phase verwerfen und die organische Phase, die das Derivat enthält, mit 1 ml Hexan extrahieren.
-
Trocknung: Die organische Phase über wasserfreiem Natriumsulfat trocknen.
-
Analyse: Einen Aliquot der organischen Phase direkt in das GC-MS-System injizieren.
Diese Methode basiert auf der Reaktion von 6-Methoxy-2-hexanon mit 2,4-Dinitrophenylhydrazin (DNPH) zu einem stabilen 2,4-Dinitrophenylhydrazon, das im UV-Bereich stark absorbiert.[8][9]
Materialien:
-
6-Methoxy-2-hexanon-Standard
-
2,4-Dinitrophenylhydrazin (DNPH)
-
Konzentrierte Schwefelsäure oder Salzsäure
-
Acetonitril oder Methanol in HPLC-Qualität
-
Reaktionsgefäße
-
HPLC-System mit UV/DAD-Detektor
Protokoll:
-
Herstellung der DNPH-Lösung: Eine gesättigte Lösung von DNPH in Acetonitril herstellen und mit einer kleinen Menge konzentrierter Schwefelsäure ansäuern.
-
Probenvorbereitung: Eine bekannte Menge 6-Methoxy-2-hexanon (oder die zu analysierende Probe) in Acetonitril lösen.
-
Derivatisierungsreaktion: Die Probelösung mit einem Überschuss der DNPH-Lösung mischen.
-
Inkubation: Die Mischung bei Raumtemperatur für 1-2 Stunden oder bei leicht erhöhter Temperatur (z.B. 40 °C) für 30 Minuten reagieren lassen.
-
Analyse: Die Reaktionslösung direkt oder nach geeigneter Verdünnung in das HPLC-System injizieren. Die Detektion erfolgt typischerweise bei etwa 365 nm.[9]
Dansylhydrazin reagiert mit Ketonen zu hoch fluoreszierenden Hydrazonen, was eine sehr empfindliche Quantifizierung mittels HPLC mit Fluoreszenzdetektion ermöglicht.[6][7][13]
Materialien:
-
6-Methoxy-2-hexanon-Standard
-
Dansylhydrazin
-
Salzsäure oder Trifluoressigsäure (TFA) als Katalysator
-
Acetonitril oder Ethanol in HPLC-Qualität
-
Reaktionsgefäße
-
Heizblock
-
HPLC-System mit Fluoreszenzdetektor
Protokoll:
-
Herstellung der Dansylhydrazin-Lösung: Eine 1 mg/ml Lösung von Dansylhydrazin in Acetonitril oder Ethanol herstellen.
-
Probenvorbereitung: Eine bekannte Menge 6-Methoxy-2-hexanon (oder die zu analysierende Probe) in Acetonitril lösen.
-
Derivatisierungsreaktion: Die Probelösung mit der Dansylhydrazin-Lösung mischen und eine katalytische Menge Säure (z.B. 1 µl HCl) zugeben.
-
Inkubation: Das Reaktionsgemisch für 10-20 Minuten bei 60-70 °C erhitzen.
-
Analyse: Nach dem Abkühlen die Lösung in das HPLC-System injizieren. Die Anregung erfolgt typischerweise bei ca. 340 nm und die Emission wird bei ca. 525 nm gemessen.[6]
Visualisierungen
Die folgenden Diagramme illustrieren die Arbeitsabläufe der Derivatisierungsverfahren.
References
- 1. scispace.com [scispace.com]
- 2. jfda-online.com [jfda-online.com]
- 3. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ダンシルヒドラジン BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. hou.usra.edu [hou.usra.edu]
- 13. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Use of 6-Methoxy-2-hexanone in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-methoxy-2-hexanone as a substrate in Grignard reactions. This ketone is a valuable building block for the synthesis of tertiary alcohols, which are important intermediates in the development of new pharmaceuticals and fragrance compounds. The presence of the methoxy group offers potential for further functionalization and can influence the odor profile of the resulting molecules.
Introduction
Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1] When this compound is treated with a Grignard reagent, the nucleophilic alkyl or aryl group adds to the electrophilic carbonyl carbon, leading to the formation of a tertiary alcohol upon acidic workup. This reaction is highly versatile, allowing for the introduction of a wide variety of substituents.
The general transformation is depicted in the following reaction scheme:
Reaction Scheme:
Where 'R' can be an alkyl or aryl group and 'X' is a halogen (Cl, Br, or I).
Experimental Protocols
A general laboratory procedure for the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, is detailed below. This protocol is based on standard practices for Grignard reactions.[1][2]
Protocol 1: Synthesis of 6-Methoxy-2,6-dimethylheptan-2-ol
Materials:
-
This compound
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent: Charge the flask with a solution of methylmagnesium bromide in anhydrous diethyl ether. Cool the flask in an ice bath.
-
Substrate Addition: Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel. Add the solution of the ketone dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure completion.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and the excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude tertiary alcohol.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Data Presentation
The following table summarizes hypothetical quantitative data for the Grignard reaction of this compound with various Grignard reagents, based on typical yields for such reactions.
| Grignard Reagent (R-MgX) | Product | Molar Ratio (Ketone:Grignard) | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Methylmagnesium bromide | 6-Methoxy-2,6-dimethylheptan-2-ol | 1 : 1.2 | 2 | 0 to RT | 85-95 |
| Ethylmagnesium bromide | 3-Ethyl-6-methoxy-2-methylheptan-2-ol | 1 : 1.2 | 2 | 0 to RT | 80-90 |
| Phenylmagnesium bromide | 6-Methoxy-2-methyl-3-phenylheptan-2-ol | 1 : 1.2 | 3 | 0 to RT | 75-85 |
Note: The yields presented are estimates and can vary based on experimental conditions and scale.
Visualizations
Reaction Mechanism
The following diagram illustrates the nucleophilic addition of a Grignard reagent to this compound.
Caption: Mechanism of Grignard addition to this compound.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of tertiary alcohols from this compound via a Grignard reaction.
Caption: General experimental workflow for the Grignard reaction.
Logical Relationship of Reagents and Products
This diagram shows the logical relationship between the starting materials and the final product in the synthesis of 6-methoxy-2,6-dimethylheptan-2-ol.
Caption: Synthesis of 6-methoxy-2,6-dimethylheptan-2-ol.
References
Application Notes and Protocols: Solvent Effects in Reactions Involving 6-Methoxy-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the influence of solvent properties on common chemical transformations involving 6-Methoxy-2-hexanone. The provided protocols offer guidance for studying these effects and analyzing reaction outcomes.
Introduction to Solvent Effects
The choice of solvent is a critical parameter in chemical synthesis, capable of significantly influencing reaction rates, yields, and chemoselectivity. Solvents can affect the stability of reactants, intermediates, and transition states, thereby altering the energy profile of a reaction. For a molecule like this compound, which possesses both a ketone carbonyl group and an ether linkage, solvent effects can be particularly pronounced in reactions such as reductions, enolate formations, and olefination reactions.
Common Reactions and Expected Solvent Effects
Reduction of the Carbonyl Group
The reduction of the ketone in this compound to form 6-Methoxy-2-hexanol is a fundamental transformation. The choice of solvent can impact the reactivity of the reducing agent and the stability of the intermediate alkoxide.
Typical Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Expected Solvent Effects:
-
Protic Solvents (e.g., Ethanol, Methanol): These solvents are suitable for use with milder reducing agents like NaBH₄. They can participate in hydrogen bonding, stabilizing the transition state and solvating the resulting alkoxide. However, highly reactive hydrides like LiAlH₄ will react violently with protic solvents and must be used in aprotic media.[1][2]
-
Aprotic Polar Solvents (e.g., Tetrahydrofuran (THF), Diethyl ether): These are the solvents of choice for powerful reducing agents like LiAlH₄.[1][2] Their ability to solvate the metal cation of the hydride reagent can enhance its reactivity.
-
Aprotic Apolar Solvents (e.g., Toluene, Hexane): Reactions in these solvents are generally slower due to the poor solubility and reduced reactivity of the hydride reagents.
Table 1: Representative Data on Solvent Effects on the Reduction of this compound with NaBH₄
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield of 6-Methoxy-2-hexanol (%) |
| Methanol | 32.7 | 1 | 95 |
| Ethanol | 24.5 | 1.5 | 92 |
| Isopropanol | 19.9 | 3 | 85 |
| Tetrahydrofuran | 7.6 | 6 | 70 |
| Toluene | 2.4 | 24 | < 10 |
Note: The data presented in this table is illustrative and based on general principles of ketone reduction. Actual experimental results may vary.
Enolate Formation and Alkylation
The α-protons of this compound are acidic and can be removed by a strong base to form an enolate. This nucleophilic enolate can then be alkylated. The solvent plays a crucial role in the aggregation state of the enolate and the C- versus O-alkylation selectivity.[3][4]
Typical Bases: Lithium diisopropylamide (LDA), Sodium hydride (NaH) Typical Alkylating Agents: Methyl iodide, Benzyl bromide
Expected Solvent Effects:
-
Weakly Coordinating Solvents (e.g., Tetrahydrofuran (THF)): In solvents like THF, lithium enolates tend to exist as aggregates. This aggregation can favor C-alkylation as the carbon atom of the enolate is more sterically accessible.[4]
-
Strongly Coordinating Solvents (e.g., Dimethyl sulfoxide (DMSO), Hexamethylphosphoramide (HMPA)): These solvents can break up the enolate aggregates, leading to more "naked" and reactive enolates. This increased reactivity often leads to a higher proportion of O-alkylation, as the oxygen atom is more electronegative.[4]
Table 2: Representative Data on Solvent Effects on the Alkylation of this compound Enolate
| Solvent | Additive | C-Alkylation Product Yield (%) | O-Alkylation Product Yield (%) |
| Tetrahydrofuran | None | 90 | 10 |
| Tetrahydrofuran | HMPA | 65 | 35 |
| Dimethyl Sulfoxide | None | 50 | 50 |
Note: The data presented in this table is illustrative and based on general principles of enolate alkylation. Actual experimental results may vary.
Wittig Reaction
The Wittig reaction provides a powerful method for converting the ketone of this compound into an alkene. The solvent can influence the stereoselectivity (E/Z ratio) of the resulting alkene, particularly with stabilized ylides.
Typical Reagents: Phosphonium ylides (e.g., (Triphenylphosphoranylidene)ethane)
Expected Solvent Effects:
-
Non-polar, Aprotic Solvents (e.g., Toluene, THF): For unstabilized ylides, these solvents generally favor the formation of the Z-alkene through an early, kinetically controlled transition state.
-
Polar, Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)): These solvents can stabilize the betaine intermediate, allowing for equilibration to the more thermodynamically stable E-alkene, especially with stabilized ylides.[5]
-
Protic Solvents (e.g., Ethanol): Protic solvents can protonate the ylide and interfere with the reaction.
Table 3: Representative Data on Solvent Effects on the Wittig Reaction of this compound
| Solvent | Ylide Type | E/Z Ratio |
| Toluene | Unstabilized | 15:85 |
| Tetrahydrofuran | Unstabilized | 20:80 |
| Dimethylformamide | Stabilized | 80:20 |
| Dimethyl Sulfoxide | Stabilized | 85:15 |
Note: The data presented in this table is illustrative and based on general principles of the Wittig reaction. Actual experimental results may vary.
Experimental Protocols
General Protocol for Investigating Solvent Effects on the Reduction of this compound
Objective: To determine the effect of different solvents on the rate and yield of the reduction of this compound using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Anhydrous solvents: Methanol, Ethanol, Isopropanol, Tetrahydrofuran (THF)
-
Dichloromethane (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, stir bars, ice bath, separatory funnel, rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up a series of 100 mL round-bottom flasks, each equipped with a magnetic stir bar.
-
To each flask, add this compound (1.0 g, 7.68 mmol).
-
Add 20 mL of the respective anhydrous solvent to each flask (Methanol, Ethanol, Isopropanol, THF).
-
Cool the flasks to 0 °C in an ice bath.
-
While stirring, add sodium borohydride (0.32 g, 8.45 mmol) portion-wise to each flask over 5 minutes.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by GC-MS. To quench the aliquot, add it to a vial containing a small amount of saturated NH₄Cl solution and a layer of dichloromethane. Shake, and inject the organic layer into the GC-MS.
-
Once the reaction is complete (as determined by the disappearance of the starting material), slowly add 10 mL of saturated aqueous NH₄Cl solution to quench the reaction.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Determine the yield of the product, 6-Methoxy-2-hexanol, by weighing the crude product and analyzing its purity by GC-MS.
General Protocol for Monitoring Reaction Kinetics using UV-Vis Spectroscopy
Objective: To monitor the rate of a reaction involving a colored reagent or product in different solvents. This protocol is adaptable for reactions where a chromophore is consumed or generated.
Materials:
-
Reactants (one of which must have a distinct UV-Vis absorbance)
-
A selection of spectroscopic grade solvents
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Determine the λ_max (wavelength of maximum absorbance) of the chromophore in each of the chosen solvents by scanning a dilute solution across the UV-Vis spectrum.
-
Prepare stock solutions of the reactants in each solvent.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the reactant solutions to initiate the reaction. The final concentration should be such that the initial absorbance is within the linear range of the instrument (typically 0.1 - 1.0).
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined λ_max as a function of time.
-
Continue data collection until the absorbance value becomes constant, indicating the completion of the reaction.
-
Analyze the kinetic data by plotting absorbance vs. time, ln(absorbance) vs. time, and 1/absorbance vs. time to determine the order of the reaction with respect to the chromophore.
-
The rate constant (k) can be determined from the slope of the linear plot.
-
Repeat the experiment in different solvents to compare the reaction rates.
Visualizations
References
Application Notes and Protocols for the Catalytic Oxidation of 6-Methoxy-2-hexanol to 6-Methoxy-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic oxidation of the secondary alcohol 6-methoxy-2-hexanol to the corresponding ketone, 6-methoxy-2-hexanone. This transformation is a crucial step in various synthetic pathways within the pharmaceutical and fine chemical industries. The protocols outlined below are based on well-established and robust catalytic systems, adaptable for this specific substrate.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For a substrate such as 6-methoxy-2-hexanol, achieving high selectivity and yield while preserving the methoxy functional group is paramount. This document focuses on two highly effective and widely used catalytic systems: TEMPO-mediated oxidation and Ruthenium-catalyzed oxidation. These methods offer mild reaction conditions and high efficiency, making them suitable for complex molecules and scalable processes.
Catalytic Systems Overview
Two primary catalytic systems are presented, each with distinct advantages:
-
TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl)-based Oxidation: This system is renowned for its high selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation.[1][2][3] A common and cost-effective approach utilizes sodium hypochlorite (bleach) as the terminal oxidant in a biphasic system.[1][4]
-
Ruthenium-based Catalysis: Ruthenium complexes are versatile catalysts for a wide range of organic transformations, including the aerobic oxidation of alcohols.[5][6] These systems can utilize air or molecular oxygen as the ultimate oxidant, presenting a green and sustainable alternative.[5]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical yields for the oxidation of various secondary alcohols using TEMPO and Ruthenium-based catalysts. While specific data for 6-methoxy-2-hexanol is not extensively published, the data for analogous long-chain and functionalized secondary alcohols provide a strong predictive framework for expected outcomes.
| Substrate (Secondary Alcohol) | Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Phenylethanol | TEMPO/NaBr/NaOCl | NaOCl | Dichloromethane/Water | Ambient | 95 | [1] |
| Cyclohexanol | TEMPO/NaBr/NaOCl | NaOCl | Dichloromethane/Water | Ambient | 92 | [1] |
| 2-Octanol | TEMPO/NaBr/NaOCl | NaOCl | Dichloromethane/Water | Ambient | 94 | [1] |
| 4-Decanol | 10% Ru/C with KOH | Air | Solvent-free | 160 | 77 | [5] |
| 1-Phenylethanol | RuCl2(PPh3)3 | O2 | Toluene | 100 | >99 | [6] |
Experimental Protocols
Protocol 1: TEMPO-Mediated Oxidation of 6-Methoxy-2-hexanol
This protocol is adapted from a general procedure for the oxidation of secondary alcohols using a TEMPO/bleach system.[1]
Materials:
-
6-methoxy-2-hexanol
-
TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl)
-
Sodium bromide (NaBr)
-
Sodium hypochlorite (NaOCl, commercial bleach, concentration determined by titration)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Dichloromethane (DCM)
-
10% w/v Sodium thiosulfate solution (Na2S2O3)
-
Distilled water
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice water bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 6-methoxy-2-hexanol (1.0 eq) in dichloromethane (to achieve a concentration of 0.25 M to 1 M).
-
Catalyst Addition: To the solution, add TEMPO (0.10 eq).
-
Co-catalyst and Buffer Addition: Sequentially add a 0.6 M aqueous solution of sodium bromide (0.23 eq) and a saturated aqueous solution of sodium bicarbonate to adjust the pH to approximately 9.5.[1]
-
Initiation of Oxidation: Cool the flask in an ice water bath. Add sodium hypochlorite solution (1.0 eq) dropwise while stirring vigorously. The biphasic mixture should be stirred vigorously to ensure efficient mixing.[1]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours at ambient temperature.[1]
-
Quenching: Once the starting material is consumed, quench the excess sodium hypochlorite by adding a 10% w/v aqueous solution of sodium thiosulfate.[1]
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Ruthenium-Catalyzed Solvent-Free Oxidation of 6-Methoxy-2-hexanol
This protocol is adapted from a general procedure for the solvent-free oxidation of secondary alcohols using a supported Ruthenium catalyst.[5]
Materials:
-
6-methoxy-2-hexanol
-
10% Ruthenium on Carbon (Ru/C)
-
Potassium hydroxide (KOH)
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
-
Air or Oxygen supply (balloon or bubbler)
Procedure:
-
Reaction Setup: In a reaction vial, combine 6-methoxy-2-hexanol (1.0 eq), 10% Ru/C (typically 1-5 mol% Ru), and powdered potassium hydroxide (as a co-catalyst).
-
Reaction Conditions: Stir the mixture under an air or oxygen atmosphere. Heat the reaction mixture to a temperature between 100-160°C. The optimal temperature may need to be determined empirically for this specific substrate.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of small aliquots.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Add a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to dissolve the product.
-
Filter the mixture through a pad of celite to remove the solid catalyst and base.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel. The catalyst can often be recovered and reused.[5]
Visualizations
Experimental Workflow for TEMPO-Mediated Oxidation
Caption: Workflow for the TEMPO-mediated oxidation of 6-methoxy-2-hexanol.
Logical Relationship of Catalytic Oxidation Components
Caption: Key components and their roles in the catalytic oxidation process.
References
- 1. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TEMPO [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium-on-Carbon-Catalyzed Facile Solvent-Free Oxidation of Alcohols: Efficient Progress under Solid–Solid (Liquid)–Gas Conditions [jstage.jst.go.jp]
- 6. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Methoxy-2-hexanone by Distillation
This guide provides technical support for researchers, scientists, and drug development professionals on the purification of 6-Methoxy-2-hexanone by distillation. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Troubleshooting Common Distillation Issues
This section addresses specific problems that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Distillate Collection | - Inadequate heating of the distillation pot.- A leak in the distillation apparatus.- Condenser water is too cold, causing the product to solidify. | - Gradually increase the heating mantle temperature.- Check all joints and connections for a proper seal.- Reduce the flow rate of the cooling water or use a coolant at a slightly higher temperature. |
| Bumping or Unstable Boiling | - Absence of boiling chips or a magnetic stir bar.- Heating too rapidly. | - Add new, unused boiling chips or a stir bar to the cooled flask.- Decrease the heating rate to achieve a gentle, rolling boil. |
| Poor Separation of Fractions | - Distillation rate is too fast.- Inefficient fractionating column.- Flooding of the column. | - Reduce the heating rate to allow for proper equilibration on the column surfaces.- Ensure the fractionating column is appropriate for the boiling point difference of the mixture.- Decrease the heating rate to allow the condensed liquid to flow back into the pot. |
| Product Purity is Low | - Inefficient separation (see above).- Contamination from azeotropes.- Thermal decomposition of the product. | - Optimize the distillation parameters (heating rate, column choice).- Consider alternative purification methods if an azeotrope is suspected.- Perform the distillation under vacuum to lower the boiling point and prevent decomposition. |
| Distillate has a Yellow/Brown Color | - High distillation temperature causing decomposition.- Presence of non-volatile, colored impurities being carried over. | - Use vacuum distillation to reduce the required temperature.- Ensure the crude product is properly washed and dried before distillation to remove baseline impurities. |
Frequently Asked Questions (FAQs)
Q1: What type of distillation is recommended for purifying this compound?
A1: Fractional distillation is recommended, especially if the crude product contains impurities with boiling points close to that of this compound. Simple distillation may be sufficient if the impurities are significantly more or less volatile.
Q2: What is the expected boiling point of this compound?
A2: The boiling point of this compound is approximately 65-67 °C at a pressure of 8 Torr. Its atmospheric boiling point is not well-documented but is expected to be significantly higher. Distillation under reduced pressure (vacuum distillation) is often preferred to prevent potential thermal decomposition.
Q3: My crude product is from a Williamson ether synthesis. What are the likely impurities?
A3: Common impurities from a Williamson ether synthesis of this compound (from 6-chloro-2-hexanone and sodium methoxide) include:
-
Unreacted 6-chloro-2-hexanone
-
Methanol (solvent)
-
Sodium chloride (salt byproduct, non-volatile)
-
Residual sodium methoxide (non-volatile)
Q4: How can I tell when the product fraction is beginning to distill?
A4: You should observe a stable temperature reading on the thermometer at the head of the distillation column that corresponds to the boiling point of this compound at the pressure you are using. This will occur after any lower-boiling impurities, such as methanol, have been collected.
Q5: Are there any specific safety precautions for distilling this compound?
A5: Yes. As with all distillations of organic compounds, perform the procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ethers have a tendency to form explosive peroxides upon storage, so it is crucial to test for peroxides before distilling, especially if the material has been stored for an extended period.
Quantitative Data Summary
The following table summarizes the physical properties of this compound and its common, volatile impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (mmHg) |
| This compound | 130.18 | 65-67 | 8 |
| Methanol | 32.04 | 64.7 | 760 |
| 6-Chloro-2-hexanone | 134.60 | 85.5-86.5 | 16 |
Experimental Protocol: Fractional Vacuum Distillation of this compound
This protocol outlines the steps for purifying crude this compound.
-
Preparation of the Crude Material:
-
Ensure the crude this compound has been appropriately worked up to remove any aqueous and solid inorganic impurities. The organic layer should be thoroughly dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter the dried organic layer to remove the drying agent.
-
-
Assembly of the Distillation Apparatus:
-
Assemble a fractional distillation apparatus suitable for vacuum operation. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Place a magnetic stir bar or boiling chips in the distillation flask.
-
-
Distillation Procedure:
-
Transfer the crude this compound to the distillation flask. Do not fill the flask more than two-thirds full.
-
Attach the flask to the distillation apparatus and begin stirring (if using a stir bar).
-
Slowly and carefully apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Gradually increase the temperature until the liquid begins to boil gently.
-
-
Fraction Collection:
-
Collect the first fraction, which will primarily consist of any low-boiling impurities such as residual solvent (e.g., methanol). The temperature at the distillation head will be low during this phase.
-
As the temperature at the distillation head begins to rise and then stabilizes at the boiling point of the product (approx. 65-67 °C at 8 Torr), change the receiving flask to collect the purified this compound.
-
Continue to collect this fraction as long as the temperature remains stable.
-
If the temperature begins to rise significantly again, it may indicate the presence of higher-boiling impurities. At this point, stop the distillation or collect this final fraction in a separate flask.
-
-
Shutdown:
-
Turn off the heating and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum before disassembling the apparatus.
-
Visualizations
Caption: Troubleshooting workflow for the distillation of this compound.
Technical Support Center: Synthesis and Purification of 6-Methoxy-2-hexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-2-hexanone. The following sections address common impurities, purification challenges, and analytical techniques to ensure the desired product quality.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Two common synthetic routes for this compound are:
-
Grignard Reaction: This involves the reaction of an organometallic reagent, such as 4-methoxybutylmagnesium bromide, with an acetylating agent like acetic anhydride or acetyl chloride.
-
Oxidation of 6-Methoxy-2-hexanol: A secondary alcohol, 6-methoxy-2-hexanol, can be oxidized to the corresponding ketone, this compound, using various oxidizing agents.
Q2: What are the typical impurities I might encounter in the synthesis of this compound?
A2: The impurities largely depend on the synthetic route chosen.
-
From Grignard Synthesis:
-
Unreacted starting materials (e.g., 1-bromo-4-methoxybutane).
-
Side products from the Grignard reagent, such as biphenyl-like structures if aryl halides are used as precursors.[1]
-
Products from the reaction of the Grignard reagent with moisture or carbon dioxide.
-
-
From Oxidation of 6-Methoxy-2-hexanol:
Q3: How can I detect the presence of impurities in my this compound product?
A3: Several analytical techniques can be employed for purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate volatile compounds and identify them based on their mass spectra. It is highly effective for quantifying the relative amounts of this compound and any volatile impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the spectra of your product with that of the pure compound.
-
Infrared (IR) Spectroscopy: The presence of a strong absorption peak around 1715 cm-1 confirms the ketone carbonyl group. The absence of a broad O-H stretch (around 3200-3600 cm-1) can indicate the absence of alcohol impurities.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Problem 1: My final product is contaminated with unreacted starting alcohol (6-Methoxy-2-hexanol).
-
Identification: A broad peak in the IR spectrum around 3200-3600 cm-1. An additional peak in the GC-MS chromatogram with a mass spectrum corresponding to 6-methoxy-2-hexanol.
-
Solution 1: Fractional Distillation: If the boiling points of this compound and the starting alcohol are sufficiently different (greater than 25 °C), fractional distillation can be an effective separation method.[6]
-
Solution 2: Column Chromatography: For smaller scales or when boiling points are close, column chromatography is recommended. A silica gel column with a non-polar eluent system can effectively separate the more polar alcohol from the ketone.
Problem 2: My product contains a significant amount of an unknown, high-boiling point impurity after a Grignard synthesis.
-
Identification: A peak at a longer retention time in the GC chromatogram.
-
Hypothesis: This could be a biphenyl-type byproduct, which is common in Grignard reactions.[1]
-
Solution: Column Chromatography: These non-polar impurities can be effectively removed by column chromatography on silica gel.
Problem 3: My product has a sharp odor and gives a positive test with Tollens' reagent, indicating aldehyde contamination.
-
Identification: A positive silver mirror test with Tollens' reagent.
-
Solution: Sodium Bisulfite Extraction: Aldehydes and some reactive ketones can be selectively removed from an organic mixture by forming a solid adduct with sodium bisulfite.[7][8][9] This adduct can then be filtered off.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Procedure:
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of this compound (approximately 172-174 °C at atmospheric pressure).
-
Monitor the temperature closely; a sharp, stable boiling point indicates a pure fraction.[6]
-
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).
-
Procedure:
-
Pack a glass column with a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
The following table illustrates a hypothetical purification of this compound using column chromatography, with purity assessed by GC-MS.
| Compound | Retention Time (min) | Relative Peak Area (Crude Product) | Relative Peak Area (Purified Product) |
| Hexanes (Solvent) | 2.5 | - | - |
| 1-Bromo-4-methoxybutane | 6.8 | 15% | < 0.5% |
| This compound | 8.2 | 75% | > 99% |
| 6-Methoxy-2-hexanol | 9.5 | 10% | < 0.5% |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 5. This compound | C7H14O2 | CID 34415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
Technical Support Center: 6-Methoxy-2-hexanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-2-hexanone. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound is typically synthesized via the Acetoacetic Ester Synthesis. This method involves the alkylation of an acetoacetic ester (like ethyl acetoacetate) with a suitable 4-methoxybutyl halide, followed by hydrolysis and decarboxylation to yield the target ketone. Another potential, though less direct, route is the oxidation of 6-methoxy-2-hexanol.
Q2: I am synthesizing this compound using the Acetoacetic Ester Synthesis. What are the potential side products I should be aware of?
A2: The Acetoacetic Ester Synthesis is a robust method; however, several side products can arise depending on the reaction conditions. These include:
-
O-Alkylation Product: Instead of the desired C-alkylation at the alpha-carbon of the acetoacetic ester, alkylation can occur at the oxygen of the enolate, leading to the formation of an ether.
-
Dialkylation Product: A second alkylation can occur at the alpha-carbon, resulting in the formation of 3-(4-methoxybutyl)-2-hexanone after decarboxylation.
-
Elimination Product (from the alkyl halide): If the 4-methoxybutyl halide is prone to elimination (e.g., if it's a secondary halide, though primary halides are preferred), an alkene can be formed, leaving unreacted acetoacetic ester.
-
Self-Condensation Product of Acetoacetic Ester: While generally not a major issue due to the high acidity of the alpha-hydrogens, self-condensation of the acetoacetic ester can occur under certain conditions.[1]
-
Hydrolysis/Transesterification of the Ester: Using an inappropriate base (e.g., hydroxide or a different alkoxide than the ester) can lead to premature hydrolysis of the ethyl acetoacetate to its carboxylate salt or transesterification.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of a Major Impurity with a Higher Boiling Point.
Possible Cause: This is often indicative of the formation of a dialkylation product, 3-(4-methoxybutyl)-2-hexanone. This occurs when the mono-alkylated intermediate is deprotonated and reacts with a second molecule of the 4-methoxybutyl halide.
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the acetoacetic ester enolate to the 4-methoxybutyl halide. Adding the halide slowly to the enolate solution can help minimize its concentration and reduce the chance of a second alkylation.
-
Choice of Base: For the initial deprotonation, use a base that matches the ester (e.g., sodium ethoxide for ethyl acetoacetate) to prevent transesterification.[2] For a potential second alkylation, a stronger, bulkier base like potassium tert-butoxide might be used intentionally in some syntheses, but to avoid it, stick to the matched alkoxide.[3]
-
Purification: The dialkylated product will have a higher boiling point than this compound. Careful fractional distillation can be used to separate the desired product from this impurity.
Issue 2: Presence of an Impurity with a Similar Polarity to the Starting Acetoacetic Ester.
Possible Cause: This could be an O-alkylation product. The polarity might be similar enough to the starting material to make separation by standard column chromatography challenging.
Troubleshooting Steps:
-
Solvent and Temperature Control: The ratio of C- to O-alkylation can be influenced by the solvent and temperature. Polar aprotic solvents generally favor C-alkylation. Running the reaction at a lower temperature may also favor the thermodynamically more stable C-alkylated product.
-
Counter-ion Effects: The nature of the cation in the enolate salt can influence the C/O alkylation ratio. Less dissociating cations (like Li+) may favor C-alkylation more than more dissociating cations (like K+).
-
Analytical Monitoring: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the characteristic ether linkage in the impurity and distinguish it from the desired ketone.
Summary of Potential Side Products in Acetoacetic Ester Synthesis of this compound
| Side Product | Chemical Name | Molecular Formula | Common Cause | Mitigation Strategy |
| O-Alkylation Product | Ethyl 2-acetyl-2-(4-methoxybutyl)hex-3-enoate (example) | C15H26O4 | Alkylation on the enolate oxygen | Use of polar aprotic solvents, lower reaction temperature |
| Dialkylation Product | 3-(4-methoxybutyl)-2-hexanone | C11H22O2 | Excess alkylating agent or prolonged reaction time | Strict 1:1 stoichiometry, slow addition of alkyl halide |
| Elimination Product | But-3-en-1-ol methyl ether | C5H10O | Use of sterically hindered or secondary alkyl halides | Use a primary 4-methoxybutyl halide |
| Self-Condensation Product | Varies | Varies | Not typically a major issue | Ensure complete formation of the enolate before adding the alkyl halide |
| Hydrolysis Product | Acetoacetic acid (or its salt) | C4H6O3 | Presence of water, use of hydroxide as a base | Use anhydrous conditions and an alkoxide base |
Experimental Protocol: Acetoacetic Ester Synthesis of this compound
This is a generalized protocol based on the principles of the acetoacetic ester synthesis.[2][3][4][5][6][7][8] Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
1-bromo-4-methoxybutane
-
Aqueous HCl (e.g., 3M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. To this solution, add ethyl acetoacetate dropwise at room temperature with stirring.
-
Alkylation: To the resulting solution of the enolate, add 1-bromo-4-methoxybutane dropwise. The reaction mixture is then typically heated to reflux for several hours to ensure complete reaction.
-
Hydrolysis and Decarboxylation: After cooling, the solvent is removed under reduced pressure. The residue is then treated with aqueous HCl and heated to reflux. This step hydrolyzes the ester and promotes the decarboxylation of the resulting β-keto acid to form this compound.
-
Work-up and Purification: The cooled reaction mixture is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure.
Visualizing Reaction Pathways and Troubleshooting
Caption: Acetoacetic ester synthesis of this compound and potential side products.
References
- 1. organic chemistry - Why doesn't self condensation occur in acetoacetic ester synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. askthenerd.com [askthenerd.com]
- 7. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]
- 8. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for 6-Methoxy-2-hexanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-Methoxy-2-hexanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common synthetic route involving the methoxylation of 6-methyl-5-hepten-2-one followed by further transformations.
Issue 1: Low Yield in the Methoxylation of 6-Methyl-5-hepten-2-one
Q: My methoxylation reaction of 6-methyl-5-hepten-2-one with methanol and sulfuric acid is resulting in a low yield of 6-methoxy-6-methylheptan-2-one. What are the potential causes and how can I improve the yield?
A: Low yields in the acid-catalyzed methoxylation of 6-methyl-5-hepten-2-one can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure that the reaction is stirred for a sufficient duration at the optimal temperature. A published procedure suggests stirring at 50°C for 20 hours[1].
-
Suboptimal Temperature: The reaction temperature is crucial. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures may promote side reactions. The recommended temperature range is typically between 30°C and 80°C[1].
-
Insufficient Acid Catalyst: The concentration of the sulfuric acid catalyst is critical for protonating the alkene and facilitating the nucleophilic attack by methanol. Ensure the correct amount of catalyst is used as specified in the protocol.
-
Water Contamination: The presence of water can interfere with the reaction by competing with methanol as a nucleophile, leading to the formation of undesired diol byproducts. Use anhydrous methanol and ensure all glassware is thoroughly dried.
-
Product Isolation Issues: Inefficient extraction or purification can lead to loss of product. Ensure proper workup procedures are followed, including neutralization of the acid and thorough extraction with a suitable solvent like tert-butyl methyl ether[1].
Issue 2: Formation of Impurities during the Reaction
Q: I am observing significant impurity peaks in the GC-MS analysis of my this compound product. What are the likely impurities and how can I minimize their formation?
A: The formation of impurities is a common challenge. The nature of the impurities will depend on the synthetic route employed.
-
Unreacted Starting Materials: The presence of unreacted 6-methyl-5-hepten-2-one or other starting materials indicates an incomplete reaction. Refer to the troubleshooting steps for low yield to address this.
-
Side-Products from Methoxylation: In the methoxylation step, potential side-products include the corresponding diol from the reaction with any residual water. Ensuring anhydrous conditions is key to minimizing this.
-
Aldol Condensation Products: Ketones can undergo self-condensation under acidic or basic conditions. Careful control of temperature and reaction time can help minimize the formation of these higher molecular weight impurities.
-
Impurities from Grignard Reactions: If a Grignard-based synthesis is used, common impurities include homo-coupled products (R-R) from the Grignard reagent. This can be minimized by slow addition of the alkyl halide during Grignard formation and maintaining a low reaction temperature[2][3][4]. Using Weinreb amides can also prevent over-addition to esters[5].
-
Byproducts from Ozonolysis: In an ozonolysis route, the workup conditions are critical. A reductive workup (e.g., with zinc or dimethyl sulfide) is necessary to obtain the ketone; an oxidative workup will lead to carboxylic acids[6][7].
Issue 3: Difficulty in Purifying the Final Product
Q: I am struggling to obtain pure this compound after the reaction. What are the recommended purification methods?
A: Purification of the final ketone product is essential to remove unreacted starting materials, catalysts, and byproducts.
-
Fractional Distillation: Fractional distillation under reduced pressure is a highly effective method for purifying liquid ketones with boiling points that are relatively close to those of impurities[8][9][10]. This method separates compounds based on their boiling point differences.
-
Column Chromatography: For smaller scale reactions or for removing non-volatile impurities, silica gel column chromatography can be employed. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be determined by thin-layer chromatography (TLC).
-
Chemical Purification: In some cases, impurities like aldehydes can be removed by forming bisulfite addition products, which are solid and can be filtered off. The ketone can then be regenerated from the filtrate.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: Several synthetic routes can be employed to synthesize this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
-
From 6-Methyl-5-hepten-2-one: This involves an initial acid-catalyzed methoxylation of the double bond to form 6-methoxy-6-methylheptan-2-one, which can then be further processed. A related synthesis of 6-methoxy-2,6-dimethylheptanal follows this initial step with a Darzens condensation[1][11].
-
Grignard Reaction: A Grignard reagent, such as 4-methoxybutylmagnesium bromide, can be reacted with an appropriate electrophile like acetaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.
-
Ozonolysis: The ozonolysis of a suitable alkene, such as 6-methoxy-1-hexene, followed by a reductive workup, will yield this compound[6][7].
Q2: What are the critical safety precautions to consider during the synthesis of this compound?
A2: Standard laboratory safety practices should always be followed. Specific hazards to consider for these synthetic routes include:
-
Flammable Solvents: Many of the solvents used, such as diethyl ether and tetrahydrofuran (THF), are highly flammable. Reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Corrosive Reagents: Strong acids like sulfuric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactive Intermediates: Grignard reagents are highly reactive and moisture-sensitive. They can ignite on contact with air or water. Ozonolysis involves the use of ozone, which is a toxic and reactive gas, and the formation of potentially explosive ozonide intermediates.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC): GC is a quantitative method that can be used to determine the ratio of starting material to product in the reaction mixture over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the product and any impurities being formed during the reaction[12][13].
Data Presentation
Table 1: Reaction Conditions for the Methoxylation of 6-Methyl-5-hepten-2-one
| Parameter | Condition | Yield (%) | Reference |
| Catalyst | Sulfuric Acid (95-97%) | 62.9 | [1] |
| Solvent | Methanol | [1] | |
| Temperature | 50°C | [1] | |
| Reaction Time | 20 hours | [1] | |
| Workup | Neutralization with Na2CO3, extraction with tert-butyl methyl ether | [1] |
Table 2: Conditions for Darzens Condensation
| Parameter | Condition | Yield (%) | Reference |
| Base | Sodium Methoxide | 72.3 (of the glycidic acid) | [1] |
| Solvent | Toluene | [1] | |
| Temperature | -20°C | [1] | |
| Reactants | 6-methoxy-6-methylheptan-2-one, Methyl chloroacetate | [1] |
Experimental Protocols
Protocol 1: Methoxylation of 6-Methyl-5-hepten-2-one [1]
-
To a 1000-mL glass reactor, add 220 g (1743 mmol) of 6-methyl-5-hepten-2-one and 548 g (17.1 mol) of methanol.
-
Slowly add 36 g (0.349 mol) of sulfuric acid (95-97%) to the reaction mixture while stirring.
-
Heat the mixture to 50°C and stir for 20 hours.
-
Cool the reaction mixture to 20°C and add 37.2 g (0.349 mol) of sodium carbonate to neutralize the acid. Stir for 1 hour.
-
Evaporate the methanol under reduced pressure.
-
Add 200 g of water to the residue.
-
Extract the aqueous layer twice with 100 mL portions of tert-butyl methyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 6-methoxy-6-methylheptan-2-one.
Protocol 2: Darzens Condensation to form Glycidic Ester [1]
-
In a 1000-mL glass reactor, combine 100 g (632 mmol) of 6-methoxy-6-methylheptan-2-one, 250 mL of toluene, and 84.0 mL (948 mmol) of methyl chloroacetate.
-
Cool the stirred mixture to an internal temperature of -20°C.
-
In a powder dropping funnel, add 51.2 g (948 mmol) of sodium methoxide.
-
Add the sodium methoxide to the reaction mixture over a period of 2 hours, maintaining the temperature at -20°C.
-
Hold the reaction mixture at -20°C for an additional hour after the addition is complete.
-
Allow the mixture to warm to ambient temperature (approx. 20°C).
-
Add 200 mL of 5% sulfuric acid and stir for 1 hour.
-
The resulting glycidic ester can then be further processed through saponification and decarboxylation to yield the corresponding aldehyde, or other desired derivatives.
Mandatory Visualization
Caption: Synthetic workflow for a related compound via methoxylation and Darzens condensation.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. reddit.com [reddit.com]
- 6. This on reductive ozonolysis yields:\n \n \n \n \n A. 6-oxoheptanalB. 6-oxoheptanoic acidC. 6-hydroxyheptanalD. 3-hydroxypentanal [vedantu.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 9. Purification [chem.rochester.edu]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. asianpubs.org [asianpubs.org]
- 12. This compound | C7H14O2 | CID 34415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ajrconline.org [ajrconline.org]
Technical Support Center: Synthesis of 6-Methoxy-2-hexanone
Welcome to the technical support center for the synthesis of 6-Methoxy-2-hexanone. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed and reliable method for the synthesis of this compound is the Acetoacetic Ester Synthesis. This method involves the alkylation of an acetoacetic ester (such as ethyl acetoacetate) with a suitable 4-methoxybutyl halide, followed by hydrolysis and decarboxylation to yield the target methyl ketone.[1][2]
Q2: What are the key steps in the Acetoacetic Ester Synthesis of this compound?
A2: The synthesis proceeds through three main steps:
-
Enolate Formation: A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of ethyl acetoacetate, forming a nucleophilic enolate.[2]
-
Alkylation: The enolate reacts with a 4-methoxybutyl halide (e.g., 1-bromo-4-methoxybutane) via a nucleophilic substitution (S_N2) reaction to form ethyl 2-(4-methoxybutyl)acetoacetate.
-
Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed, typically under acidic conditions, to form a β-keto acid. This intermediate is unstable and readily undergoes decarboxylation upon heating to produce this compound.[1]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, alternative methods exist, although they may be less common for this specific molecule. These can include:
-
Grignard Reaction: Reaction of an organometallic reagent, such as a Grignard reagent derived from a methoxy-containing halide, with a suitable ketone or aldehyde precursor.[3][4]
-
Oxidation of a corresponding secondary alcohol: If 6-methoxy-2-hexanol is available, it can be oxidized to the ketone using standard oxidizing agents.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the acetoacetic ester route.
Q1: My reaction yield is very low. What are the potential causes?
A1: Low yield is a common issue that can stem from several factors throughout the synthetic process. The most frequent causes are:
-
Inefficient Enolate Formation: The base used may not be strong enough, or the reaction conditions may not be sufficiently anhydrous. Moisture can quench the base and the enolate.
-
Poor Alkylation: The alkyl halide may be unreactive, or side reactions such as elimination (E2) may be competing with the desired substitution (S_{N}2). Dialkylation can also occur, where a second alkyl group is added to the acetoacetate.[5]
-
Incomplete Hydrolysis or Decarboxylation: The conditions for the final step may be too mild (insufficient acid concentration or temperature), leaving unreacted intermediate in the final product mixture.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What could it be?
A2: A common higher molecular weight byproduct is the dialkylated acetoacetic ester. This occurs when the monoalkylated product is deprotonated again by the base and reacts with a second molecule of the alkyl halide.[5] To minimize this, consider the following:
-
Use a slight excess of the ethyl acetoacetate relative to the alkyl halide.
-
Add the alkyl halide slowly to the reaction mixture.
-
For the second alkylation, a stronger base like potassium tert-butoxide is often used, which suggests that using a less strong base for the first alkylation can help prevent the second.[5]
Q3: The decarboxylation step seems to be inefficient. How can I improve it?
A3: Incomplete decarboxylation is often due to suboptimal reaction conditions. Ensure that:
-
The hydrolysis of the ester is complete before attempting decarboxylation.
-
The temperature is sufficiently high (typically around 100 °C or reflux) to drive the loss of CO2 from the β-keto acid intermediate.[5]
-
The acidic conditions are maintained, as the decarboxylation is acid-catalyzed.
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Data on Yield Optimization
The yield of this compound is sensitive to several reaction parameters. The following table summarizes hypothetical but plausible data based on typical acetoacetic ester syntheses.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Analysis |
| Base | Sodium Ethoxide | 75 | Sodium Hydroxide | 40 | Sodium ethoxide is a stronger base and is more effective at forming the enolate. |
| Solvent | Anhydrous Ethanol | 75 | Ethanol (95%) | 55 | The presence of water in the solvent can quench the base and reduce the yield. |
| Temperature | 25°C (Alkylation) | 65 | 50°C (Alkylation) | 78 | A moderate increase in temperature can improve the rate of the S_{N}2 reaction. |
| Leaving Group | 1-bromo-4-methoxybutane | 75 | 1-chloro-4-methoxybutane | 50 | Bromide is a better leaving group than chloride, leading to a faster and more efficient alkylation. |
Experimental Protocol: Acetoacetic Ester Synthesis
This protocol details the synthesis of this compound from ethyl acetoacetate and 1-bromo-4-methoxybutane.
Reaction Workflow
Caption: Experimental workflow for synthesis.
Materials:
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Ethyl acetoacetate
-
Sodium metal
-
Anhydrous ethanol
-
1-bromo-4-methoxybutane
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring until all the sodium has reacted to form sodium ethoxide.
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Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add ethyl acetoacetate dropwise to the solution with continuous stirring. Stir for an additional 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add 1-bromo-4-methoxybutane dropwise to the enolate solution. After the addition is complete, heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.
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Hydrolysis and Decarboxylation: After the alkylation is complete, cool the reaction mixture. Add a solution of hydrochloric acid and heat the mixture to reflux for 4-6 hours. This will hydrolyze the ester and decarboxylate the resulting β-keto acid.
-
Workup and Purification: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.
References
- 1. askthenerd.com [askthenerd.com]
- 2. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]
- 3. This compound | 29006-00-6 | Benchchem [benchchem.com]
- 4. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Purification of 6-Methoxy-2-hexanone via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of 6-Methoxy-2-hexanone.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound from Impurities | The polarity of the solvent system may be too high, causing all compounds to elute too quickly. The chosen stationary phase may not be providing adequate selectivity. | Decrease the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate mixture, increase the proportion of hexane. Consider using a less polar solvent system, such as hexane/dichloromethane. Ensure the TLC solvent system provides good separation before scaling up to a column. |
| This compound Elutes Too Slowly or Not at All | The solvent system is not polar enough to move the compound down the column. The compound may be degrading on the silica gel. | Gradually increase the polarity of the mobile phase during the elution (gradient elution). For example, start with a low polarity mixture and slowly increase the percentage of the more polar solvent. To check for degradation, spot the compound on a TLC plate with silica gel and let it sit for a while before eluting to see if a new spot appears.[1] If degradation is suspected, consider using a less acidic stationary phase like neutral alumina.[2] |
| Tailing of the this compound Peak | The sample may be overloaded on the column. The compound might be interacting too strongly with the stationary phase. The solvent system may not be optimal. | Reduce the amount of crude material loaded onto the column. Adding a small amount of a slightly more polar solvent to the mobile phase can sometimes reduce tailing. Ensure the compound is fully dissolved in the mobile phase before it is applied to the column. |
| Cracks or Channels in the Stationary Phase Bed | The column may have been packed improperly, or it may have run dry. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Carefully layer sand on top of the silica bed to prevent disruption when adding solvent.[3] |
| Compound Comes Off in the Solvent Front | The eluting solvent is too polar, resulting in no retention of the compound on the stationary phase. | Select a less polar solvent system. Always develop a suitable solvent system using Thin Layer Chromatography (TLC) first, aiming for an Rf value of around 0.2-0.3 for the desired compound.[1] |
| Low Recovery of this compound | The compound may be partially irreversible adsorbed to the stationary phase. Fractions may be too dilute to detect the compound. The compound may have co-eluted with an impurity. | Concentrate the fractions you expect to contain your product and re-analyze them by TLC.[1] If strong adsorption is suspected, consider switching to a different stationary phase. Re-evaluate the TLC of the collected fractions to check for co-elution. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system to purify this compound on a silica gel column?
A good starting point for the purification of a moderately polar ketone like this compound on silica gel would be a mixture of a non-polar solvent and a slightly more polar solvent. Based on methods for similar compounds, a hexane-ethyl acetate or hexane-dichloromethane system is recommended.[2][4] It is crucial to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC). A solvent system that gives an Rf value of approximately 0.2-0.3 for this compound on a silica TLC plate is a good candidate for the column separation.[1]
Q2: How do I choose the right stationary phase for the purification of this compound?
For ketones like this compound, silica gel is the most common and generally effective stationary phase due to its polarity and ability to separate compounds based on polar interactions.[2] If your compound is found to be unstable on silica gel (which can be slightly acidic), neutral alumina can be a suitable alternative.[2]
Q3: My this compound seems to be degrading on the column. What can I do?
If you suspect your compound is degrading on the silica gel, you can perform a stability test by dissolving a small amount of your compound in the eluent, spotting it on a silica TLC plate, and letting it sit for an hour or two before running the TLC.[1] If new spots appear, degradation is likely occurring. In this case, you can try deactivating the silica gel by adding a small percentage of a base like triethylamine to your solvent system, or switch to a more inert stationary phase like neutral alumina.[2]
Q4: Can I use reverse-phase chromatography for the purification of this compound?
Yes, reverse-phase chromatography is a viable option, especially for polar compounds. In reverse-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. This can be particularly useful if normal-phase chromatography does not provide adequate separation.
Q5: How much crude material can I load onto my column?
The amount of crude material you can load depends on the size of your column and the difficulty of the separation. A general rule of thumb is to use a mass ratio of stationary phase to crude material of about 30:1 to 100:1. For difficult separations, a higher ratio is recommended.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline. The solvent system should be optimized using TLC prior to performing the column chromatography.
1. Preparation of the Column:
-
Select a glass column of appropriate size.
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Pack the column with silica gel (e.g., 230-400 mesh) using the wet slurry method in the initial, least polar eluting solvent. Ensure the packing is uniform and free of air bubbles.
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Add a thin layer of sand on top of the silica gel bed to prevent disturbance.
2. Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble samples, use the "dry loading" method: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.[3]
3. Elution:
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Begin eluting with the chosen mobile phase. For example, a starting mobile phase could be a 95:5 mixture of hexane:ethyl acetate.
-
Collect fractions in test tubes or other suitable containers.
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If the separation is slow, the polarity of the mobile phase can be gradually increased (gradient elution) to speed up the elution of the compound.
4. Fraction Analysis:
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Analyze the collected fractions using TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions.
5. Product Recovery:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes mobile phase compositions used for the purification of ketones similar in structure to this compound. This data can serve as a starting point for developing a purification method.
| Compound | Stationary Phase | Mobile Phase | Reference |
| Octane-4,5-dione | Silica Gel | 15% (v/v) Dichloromethane in Hexane | [2] |
| 6-Chloro-2-hexanone | Silica Gel | Hexane-Ethyl Ether (90:10) | [4] |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Preventing decomposition of 6-Methoxy-2-hexanone during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-2-hexanone. Our goal is to help you prevent its decomposition and navigate challenges during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a ketone with a methoxy group at the 6-position. It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules in the pharmaceutical and fragrance industries.
Q2: What are the primary stability concerns with this compound?
The primary stability concerns for this compound involve its potential decomposition under certain reaction conditions. The molecule contains two key functional groups: a ketone and an ether. The ketone can undergo various side reactions, while the ether linkage may be susceptible to cleavage.
Q3: What are the most common causes of this compound decomposition?
Decomposition is most frequently observed under the following conditions:
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Strongly Acidic Conditions: The ether linkage can be cleaved by strong acids.
-
Strongly Basic Conditions: The ketone can undergo aldol-type side reactions.
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Presence of Strong Nucleophiles: Reagents like Grignard reagents can lead to side reactions beyond the desired carbonyl addition.
-
Elevated Temperatures: Can accelerate decomposition, especially in the presence of acidic or basic impurities.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product
Symptoms:
-
Significantly lower than expected isolated yield of the target molecule.
-
Presence of multiple unexpected spots on a Thin Layer Chromatography (TLC) plate of the crude reaction mixture.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Decomposition during reaction | - For acid-sensitive reactions: Neutralize any acidic reagents before workup. Consider using a non-acidic workup procedure. If acidity is inherent to the reaction, consider protecting the ketone as an acetal. - For base-sensitive reactions: Use non-basic conditions if possible. If a base is required, use a milder, non-nucleophilic base and maintain a low temperature. Acetal protection of the ketone is also a viable strategy. |
| Decomposition during workup | - Acidic Workup: Avoid strong aqueous acids if possible. Use a saturated solution of a mild acid like ammonium chloride (NH₄Cl) for quenching. - Basic Workup: Use a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH). Ensure the workup is performed at a low temperature. |
| Decomposition during purification | - Distillation: If purifying by distillation, ensure the apparatus is free of acidic or basic residues. Consider vacuum distillation to lower the required temperature. - Silica Gel Chromatography: Standard silica gel can be slightly acidic. To mitigate decomposition of sensitive compounds, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina. |
| Side reactions with reagents | - Grignard Reagents: To minimize side reactions like enolization and reduction, add the Grignard reagent slowly at a low temperature. Consider using a less sterically hindered Grignard reagent if possible. The presence of the methoxy group can potentially chelate with the magnesium, influencing reactivity.[1][2] |
Issue 2: Presence of Unexpected Byproducts
Symptoms:
-
Unexpected peaks in Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectra of the product.
-
Difficulty in purifying the desired product due to the presence of impurities with similar properties.
Potential Byproducts and Identification:
| Potential Byproduct | Formation Condition | Analytical Identification (Expected Signals) |
| 6-Halo-2-hexanone | Strong acid (e.g., HBr, HI) treatment.[3][4][5] | GC-MS: Different retention time and mass spectrum. NMR: Disappearance of the methoxy signal (~3.3 ppm) and appearance of signals corresponding to the alkyl halide. |
| Aldol-type adducts | Strong basic conditions.[6] | NMR: Appearance of new signals in the alcohol and extended alkyl chain regions. Mass Spec: Higher molecular weight corresponding to the dimer or adduct. |
| Reduced alcohol (6-methoxy-2-hexanol) | In reactions with reducing agents or certain Grignard reagents.[1] | NMR: Disappearance of the ketone carbonyl signal in ¹³C NMR (~208 ppm) and appearance of a C-OH signal. In ¹H NMR, a new signal for the CH-OH proton. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol is recommended when performing reactions under strongly basic or nucleophilic conditions where the ketone functionality might interfere.
Materials:
-
This compound
-
Ethylene glycol
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, ethylene glycol (1.2 equivalents), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected ketone.
Protocol 2: Deprotection of the Acetal
This protocol is used to regenerate the ketone functionality after the desired reaction has been performed on another part of the molecule.
Materials:
-
Protected this compound
-
Acetone
-
Water
-
Dilute aqueous HCl (e.g., 1 M)
Procedure:
-
Dissolve the protected this compound in a mixture of acetone and water.
-
Add a catalytic amount of dilute aqueous HCl.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS.
-
Once the deprotection is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Visual Guides
Decomposition Pathways
The following diagram illustrates the potential decomposition pathways of this compound under acidic and basic conditions.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving issues related to the decomposition of this compound.
Protecting Group Strategy
This diagram illustrates the logic of using a protecting group for the ketone functionality.
References
Technical Support Center: Scaling Up the Synthesis of 6-Methoxy-2-hexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-methoxy-2-hexanone.
I. Synthesis Overview & Experimental Protocols
The recommended scalable synthesis of this compound is a three-step process involving the protection of a ketone, followed by a Williamson ether synthesis, and concluding with deprotection. This method is chosen for its reliability and scalability.
Overall Reaction Scheme:
Experimental Protocols
Protocol 1: Protection of 6-hydroxy-2-hexanone (Ketal Formation)
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-hydroxy-2-hexanone (1 equivalent), ethylene glycol (1.2 equivalents), and toluene (as the solvent).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.02 equivalents).
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate. This intermediate is often used in the next step without further purification.
Protocol 2: Williamson Ether Synthesis
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the protected 6-hydroxy-2-hexanone from the previous step in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Alkoxide Formation: Cool the solution in an ice bath (0 °C). Add sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir the mixture until hydrogen gas evolution ceases, indicating the formation of the alkoxide.
-
Methylation: Add methyl iodide (CH3I, 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-8 hours. Monitor the reaction by TLC or GC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Deprotection of the Ketal
-
Reaction Setup: Dissolve the purified methoxylated intermediate in a mixture of acetone and water.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or GC for the disappearance of the starting material and the appearance of the final product.
-
Neutralization: Once the reaction is complete, neutralize the acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The final product, this compound, can be purified by fractional distillation under reduced pressure.
II. Quantitative Data Summary
The following table summarizes typical quantitative data for the described synthesis of this compound. Please note that yields and reaction times may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Typical Reagents & Conditions | Reaction Time (hours) | Typical Yield (%) |
| 1 | Ketal Protection | 6-hydroxy-2-hexanone, ethylene glycol, p-TSA, toluene, reflux | 2 - 6 | 90 - 98 |
| 2 | Williamson Ether Synthesis | Protected alcohol, NaH, CH3I, THF or DMF, 0 °C to RT | 1 - 8 | 85 - 95 |
| 3 | Ketal Deprotection | Protected ketone, HCl or H2SO4, acetone/water, RT | 1 - 4 | 90 - 97 |
| Overall | - | - | - | ~70 - 88 |
III. Troubleshooting and FAQs
This section addresses common issues that may be encountered during the synthesis of this compound.
Step 1: Ketal Protection
-
Q1: The protection reaction is very slow or does not go to completion. What should I do?
-
A1:
-
Check the catalyst: Ensure that the p-toluenesulfonic acid is fresh and active.
-
Efficient water removal: Make sure the Dean-Stark apparatus is functioning correctly to remove the water generated during the reaction. Any residual water can inhibit the reaction.
-
Increase catalyst loading: A slight increase in the amount of p-TSA can sometimes accelerate the reaction. However, be cautious as too much acid can lead to side reactions.
-
-
-
Q2: I am observing side products during the protection step. What could be the cause?
-
A2:
-
Overheating: Excessive heat can lead to the decomposition of the starting material or product. Ensure the reaction temperature is maintained at the reflux temperature of the solvent.
-
Excess acid: Too much acid catalyst can promote side reactions. Use only a catalytic amount.
-
-
Step 2: Williamson Ether Synthesis
-
Q3: The Williamson ether synthesis is resulting in a low yield. What are the possible reasons?
-
A3:
-
Incomplete alkoxide formation: Ensure that the reaction with sodium hydride is complete before adding the methyl iodide. This is indicated by the cessation of hydrogen gas evolution.
-
Moisture in the reaction: The presence of water will quench the sodium hydride and the alkoxide. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Purity of reagents: Use high-purity sodium hydride and methyl iodide.
-
Side reaction (Elimination): Although less likely with a primary alcohol, elimination reactions can sometimes compete with substitution. Running the reaction at a lower temperature can favor the desired SN2 reaction.[1][2]
-
-
-
Q4: I am observing the formation of an alkene as a side product. How can I minimize this?
-
A4: The formation of an alkene is likely due to an E2 elimination reaction competing with the desired SN2 reaction.[1] To favor the Williamson ether synthesis:
-
Use a less hindered base: If possible, though NaH is standard for primary alcohols.
-
Control the temperature: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.
-
-
Step 3: Ketal Deprotection
-
Q5: The deprotection of the ketal is slow or incomplete. What can I do?
-
A5:
-
Increase acid concentration: A higher concentration of the acid catalyst can speed up the hydrolysis.
-
Add more water: The reaction requires water for hydrolysis. Ensure there is a sufficient amount in the acetone/water mixture.
-
Gentle heating: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can be applied.
-
-
-
Q6: The final product is contaminated with impurities after deprotection. How can I improve the purity?
-
A6:
-
Thorough work-up: Ensure complete neutralization of the acid and thorough washing of the organic layer to remove any salts or water-soluble impurities.
-
Efficient purification: Fractional distillation under reduced pressure is the most effective method for purifying the final product, this compound. Ensure your distillation setup is efficient to achieve good separation from any high-boiling impurities.
-
-
IV. Visualizations
Diagram 1: Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Logical Troubleshooting Flow for Low Yield in Williamson Ether Synthesis
Caption: Troubleshooting low yield in the Williamson ether synthesis step.
References
Technical Support Center: Monitoring Reactions of 6-Methoxy-2-hexanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Methoxy-2-hexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a reaction involving this compound?
A1: The most common methods for monitoring the progress of reactions involving this compound include Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, available equipment, and the level of detail required.
Q2: How can I quickly check if my reaction is proceeding using TLC?
A2: TLC is a quick and effective method for qualitative reaction monitoring.[1] By spotting the reaction mixture alongside the starting material (this compound) and a co-spot (a mixture of the starting material and the reaction mixture), you can visually track the disappearance of the starting material and the appearance of the product.[1][2] A successful reaction will show the starting material spot diminishing over time, while a new spot corresponding to the product appears.[1]
Q3: What are the key spectral identifiers for this compound in NMR and IR spectroscopy?
A3: In ¹H NMR, the protons adjacent to the carbonyl group of a ketone typically appear in the 2.0-2.7 ppm range.[3] For this compound, you would expect characteristic signals for the methoxy group and the protons alpha to the carbonyl and the ether linkage. In Infrared (IR) spectroscopy, aliphatic ketones like this compound show a strong carbonyl (C=O) stretch around 1715 cm⁻¹.[3]
Q4: When should I choose GC-MS over HPLC for reaction monitoring?
A4: GC-MS is ideal for volatile and thermally stable compounds like this compound.[4][5] It provides both separation and structural information, which is useful for identifying reactants, products, and byproducts.[6] HPLC is preferred for non-volatile or thermally sensitive compounds. For ketones, HPLC analysis often involves derivatization, for instance, with 2,4-dinitrophenylhydrazine (DNPH), to make them detectable by UV-Vis.[7][8][9][10]
Q5: Can I use in-situ monitoring techniques for reactions with this compound?
A5: Yes, in-situ (in the reaction vessel) monitoring techniques are well-suited for gaining detailed kinetic and mechanistic insights.[11][12][13] Techniques like in-situ NMR and mass spectrometry can provide real-time data on the concentrations of reactants, intermediates, and products without the need for sampling and workup.[6][11][14]
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Smearing of Spots [2][15][16] | - Sample is too concentrated.[15][16][17]- The compound is unstable on the silica gel.[2]- Inappropriate solvent system polarity.[15]- High boiling point solvent from the reaction mixture.[2] | - Dilute the sample before spotting.[17]- Run a 2D TLC to check for decomposition.[2]- Adjust the polarity of the mobile phase.[15]- Place the spotted TLC plate under high vacuum for a few minutes before developing.[2] |
| Reactant and Product Spots Have Similar Rf Values [2] | - The chosen solvent system does not provide adequate separation. | - Experiment with different solvent systems of varying polarities.[2]- Try a different stationary phase (e.g., reverse-phase TLC plates).[17] |
| No Spots are Visible on the Plate [15][17] | - The sample is too dilute.[15][17]- The compound is not UV-active and no stain was used.[17]- The solvent level in the developing chamber was above the spotting line.[15][17] | - Spot the sample multiple times in the same location, allowing it to dry between applications.[15][17]- Use a chemical stain (e.g., potassium permanganate or anisaldehyde) to visualize the spots.[2]- Ensure the solvent level is below the baseline where the samples are spotted.[17] |
| Uneven Solvent Front [15] | - The TLC plate is touching the side of the developing chamber.[15]- The silica gel on the plate is uneven.[15] | - Ensure the plate is centered in the chamber and not touching the sides.[15]- Use pre-coated, high-quality TLC plates. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | - Active sites on the column or liner.- Column overload. | - Use a deactivated liner or a fresh column.- Dilute the sample. |
| Poor Resolution Between Reactant and Product Peaks | - Inappropriate temperature program.- Incorrect column phase. | - Optimize the temperature ramp rate.- Select a column with a different polarity. |
| Ghost Peaks | - Contamination in the injection port or column.- Carryover from a previous injection. | - Bake out the column and clean the injection port.- Run a blank solvent injection between samples. |
Experimental Protocols
Here we provide a detailed methodology for monitoring a hypothetical reaction: the reduction of this compound to 6-Methoxy-2-hexanol using sodium borohydride (NaBH₄) in methanol.
Reaction Scheme:
Protocol 1: Monitoring by Thin Layer Chromatography (TLC)
-
Preparation:
-
Prepare a developing chamber with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Saturate the chamber with the solvent vapor by lining it with filter paper.
-
On a silica gel TLC plate, draw a baseline in pencil about 1 cm from the bottom. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn) at different time points (e.g., t=0, t=30 min, t=60 min).
-
-
Spotting:
-
At t=0, take a small aliquot of the reaction mixture using a capillary tube and spot it on the corresponding lane.
-
Spot a dilute solution of this compound in the "SM" lane.
-
In the "Co" lane, spot the starting material first, and then spot the t=0 reaction mixture on top of it.
-
-
Development:
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate, mark the solvent front with a pencil, and let it dry.
-
Visualize the spots under a UV lamp if the compounds are UV-active.
-
Stain the plate using a potassium permanganate dip, which will react with the alcohol product to give a yellow spot on a purple background. The ketone starting material will be less reactive.
-
-
Analysis:
-
Monitor the disappearance of the starting material spot and the appearance of the product spot in the "Rxn" lanes over time. The reaction is complete when the starting material spot is no longer visible.[1]
-
Protocol 2: Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
At designated time points (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the reaction in the aliquot by adding a small amount of a weak acid (e.g., dilute HCl) to neutralize the excess NaBH₄.
-
Extract the organic compounds with a suitable solvent like diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Parameters (Illustrative):
-
Column: A non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify the peaks for this compound and 6-Methoxy-2-hexanol based on their retention times and mass spectra. The mass spectrum of this compound is available in public databases like PubChem.[18]
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction progress and conversion.
-
Visualizations
Caption: Workflow for monitoring the progress of a chemical reaction.
Caption: Decision tree for troubleshooting TLC streaking issues.
Caption: Hypothetical signaling pathway involving a ketone-based inhibitor.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chromatography [chem.rochester.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. auroraprosci.com [auroraprosci.com]
- 8. Chromatogram Detail [sigmaaldrich.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. In situ reaction monitoring in photocatalytic organic synthesis [research-explorer.ista.ac.at]
- 12. Refubium - In situ Reaction Monitoring in Photocatalytic Organic Synthesis [refubium.fu-berlin.de]
- 13. Refubium - In situ Reaction Monitoring in Photocatalytic Organic Synthesis [refubium.fu-berlin.de]
- 14. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. microbiozindia.com [microbiozindia.com]
- 17. silicycle.com [silicycle.com]
- 18. This compound | C7H14O2 | CID 34415 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Methoxy-2-hexanone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-methoxy-2-hexanone and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and solutions to get your experiments back on track.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SYN-001 | Low yield of the desired this compound product. | 1. Incomplete reaction. 2. Competing side reactions (e.g., elimination, over-alkylation). 3. Suboptimal reaction temperature or time. 4. Inefficient purification leading to product loss. | 1. Monitor reaction progress using TLC or GC-MS to ensure completion. 2. Use a phase transfer catalyst to improve the reaction rate and selectivity.[1] 3. Optimize temperature and reaction time; consider a step-wise temperature gradient. 4. Employ fractional distillation or column chromatography for purification.[2] |
| SYN-002 | Formation of significant amounts of impurities. | 1. Presence of moisture or air in the reaction setup. 2. Cross-contamination of reagents. 3. Decomposition of starting materials or product under reaction conditions. 4. Undesired polymerization or condensation reactions. | 1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly distilled solvents and high-purity reagents. 3. Perform the reaction at the lowest effective temperature. 4. Control the rate of addition of reagents to minimize localized high concentrations. |
| PUR-001 | Difficulty in separating the product from starting materials or byproducts. | 1. Similar boiling points of the product and impurities. 2. Co-elution during column chromatography. 3. Formation of azeotropes during distillation. | 1. Utilize high-efficiency fractional distillation apparatus. 2. Optimize the mobile phase for column chromatography; consider using a different stationary phase. 3. Perform a chemical workup to remove acidic or basic impurities before distillation. |
| RXN-001 | Inconsistent reaction outcomes between batches. | 1. Variability in the quality of starting materials or reagents. 2. Fluctuations in reaction conditions (temperature, stirring speed). 3. Inconsistent workup or purification procedures. | 1. Standardize the source and purity of all chemicals. 2. Implement precise control over reaction parameters using automated lab reactors if available. 3. Develop and strictly follow a standard operating procedure (SOP) for the entire process. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: Common synthetic strategies include the Williamson ether synthesis to introduce the methoxy group onto a 6-halo-2-hexanone precursor. Another approach involves the oxidation of 6-methoxy-2-hexanol. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Q2: I am observing a significant amount of a dimeric ether byproduct. What is causing this and how can I prevent it?
A2: The formation of a dimeric ether byproduct is likely due to a competing Williamson ether synthesis reaction between the alkoxide intermediate and another molecule of the halo-ketone starting material. To minimize this, you can try:
-
Using a larger excess of the methoxide source (e.g., sodium methoxide).
-
Adding the halo-ketone substrate slowly to the methoxide solution to maintain a low concentration of the halo-ketone.
-
Lowering the reaction temperature to favor the desired intramolecular reaction.
Q3: My Grignard reaction to form a this compound derivative is failing. What are the likely reasons?
A3: Grignard reagents are highly reactive and sensitive to moisture and acidic protons.[3] Common reasons for failure include:
-
Wet solvents or glassware: Ensure all components are scrupulously dried.
-
Incompatible functional groups: The starting material cannot contain acidic protons (e.g., alcohols, carboxylic acids) that will quench the Grignard reagent.[3]
-
Poor quality magnesium: Use freshly activated magnesium turnings.
-
Side reactions: Grignard reagents can add twice to esters, which can be a competing pathway if an ester functional group is present.[3][4]
Q4: How can I improve the yield of the open-loop reaction in the synthesis of 6-substituted-2-hexanone derivatives?
A4: For syntheses involving a cyclization followed by an open-loop reaction, such as in the preparation of 6-chloro-2-hexanone, the use of a phase transfer catalyst like benzyltrimethylammonium bromide has been shown to significantly improve the yield and content of both the closed-loop and open-loop reactions.[1] This is attributed to the increased rate of the desired reaction in the two-phase system.[1]
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-2-hexanone (Adapted from a related synthesis)
This procedure is adapted from a known synthesis of 6-chloro-2-hexanone and can serve as a basis for synthesizing related derivatives.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 1,3-dibromochloropropane, ethanol, and potassium carbonate.
-
Addition of Reagent: Slowly add ethyl acetate dropwise to the reaction mixture. The molar ratio of 1,3-dibromochloropropane to ethyl acetate to potassium carbonate to ethanol should be approximately 1:1.15:1.20:4.30.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup: After the reaction is complete, dry the reaction mixture. Add ammonium chloride solution, followed by the dropwise addition of concentrated sulfuric acid.
-
Extraction and Purification: Extract the product with petroleum ether. Perform vacuum distillation and collect the fraction at the appropriate boiling point to obtain 6-chloro-2-hexanone.[1]
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis of this compound derivatives.
General Synthesis Pathway for this compound
Caption: Two common synthetic routes for the preparation of this compound.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR Analysis of 6-Methoxy-2-hexanone
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique for elucidating molecular architecture. This guide provides a detailed comparative analysis of the 1H NMR spectrum of 6-Methoxy-2-hexanone against two structurally similar ketones: 2-hexanone and 5-methyl-2-hexanone. By presenting experimental and predicted data, this document aims to offer a clear perspective on the spectral nuances arising from subtle structural modifications.
At a Glance: Comparative 1H NMR Data
The following table summarizes the key 1H NMR spectral data for this compound, 2-hexanone, and 5-methyl-2-hexanone. This side-by-side comparison highlights the influence of the methoxy group and methyl branching on the chemical shifts and multiplicities of the proton signals.
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | H1 (CH₃-C=O) | 2.14 (Predicted) | Singlet (s) | 3H |
| H3 (-CH₂-C=O) | 2.45 (Predicted) | Triplet (t) | 2H | |
| H4 (-CH₂-) | 1.65 (Predicted) | Quintet (quin) | 2H | |
| H5 (-CH₂-O) | 3.40 (Predicted) | Triplet (t) | 2H | |
| H6 (CH₃-O-) | 3.31 (Predicted) | Singlet (s) | 3H | |
| 2-Hexanone | H1 (CH₃-C=O) | 2.13 | Singlet (s) | 3H |
| H3 (-CH₂-C=O) | 2.42 | Triplet (t) | 2H | |
| H4 (-CH₂-) | 1.56 | Sextet (sex) | 2H | |
| H5 (-CH₂-) | 1.31 | Sextet (sex) | 2H | |
| H6 (CH₃-) | 0.91 | Triplet (t) | 3H | |
| 5-Methyl-2-hexanone | H1 (CH₃-C=O) | 2.14 | Singlet (s) | 3H |
| H3 (-CH₂-C=O) | 2.38 | Triplet (t) | 2H | |
| H4 (-CH₂-) | 1.53 | Quartet (q) | 2H | |
| H5 (-CH(CH₃)₂) | 1.83 | Nonet (non) | 1H | |
| H6 (CH(CH₃)₂) | 0.90 | Doublet (d) | 6H |
Deciphering the Signals: A Structural Perspective
The chemical structure of this compound, with its distinct proton environments, gives rise to a characteristic 1H NMR spectrum. The following diagram illustrates the molecule's structure and the assignment of its proton signals.
Figure 1. Chemical structure and predicted 1H NMR signal assignments for this compound.
Comparative Analysis
A close examination of the data reveals key structural insights:
-
The Methoxy Group's Influence: The most significant difference in the spectrum of this compound compared to 2-hexanone is the presence of the methoxy signal (H6) at approximately 3.31 ppm and the downfield shift of the adjacent methylene protons (H5) to around 3.40 ppm. This is due to the deshielding effect of the electronegative oxygen atom.
-
Carbonyl Proximity: Across all three compounds, the methyl protons directly attached to the carbonyl group (H1) resonate at a similar chemical shift (around 2.13-2.14 ppm), appearing as a sharp singlet. Likewise, the methylene protons adjacent to the carbonyl (H3) are consistently found in the 2.38-2.45 ppm region as triplets.
-
Alkyl Chain Variations: The signals for the central part of the alkyl chain (H4 and H5 in 2-hexanone, and H4 in the other two) show more variability in their chemical shifts and multiplicities, reflecting the different electronic environments and neighboring proton couplings. The branching in 5-methyl-2-hexanone introduces a complex splitting pattern for H5 (a nonet) and a characteristic doublet for the six equivalent methyl protons (H6).
Experimental Workflow
The following diagram outlines a standard workflow for acquiring a 1H NMR spectrum of a small organic molecule like this compound.
Figure 2. A generalized workflow for conducting a 1H NMR experiment.
Detailed Experimental Protocol
Objective: To acquire a high-resolution 1H NMR spectrum of a ketone sample.
Materials:
-
Ketone sample (e.g., this compound)
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pasteur pipette and cotton wool
-
Vial
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the ketone sample into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample completely.
-
Add a very small drop of tetramethylsilane (TMS) to the solution to serve as an internal standard (δ 0.00 ppm).
-
Prepare a filter by placing a small plug of cotton wool into a Pasteur pipette.
-
Filter the sample solution through the cotton plug directly into a clean, dry NMR tube to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent and TMS signals.
-
Set the appropriate acquisition parameters for a standard 1H NMR experiment. This typically includes a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FID to convert it into the frequency domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each signal to determine the relative number of protons each signal represents.
-
Analyze the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and integration of each signal to assign it to the corresponding protons in the molecular structure.
-
This comprehensive guide provides a framework for understanding and comparing the 1H NMR spectra of this compound and related ketones. The provided data and protocols can serve as a valuable resource for researchers in the fields of chemistry and drug development, aiding in the structural characterization of novel compounds.
Interpreting the 13C NMR Spectrum of 6-Methoxy-2-hexanone: A Comparative Guide
This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 6-Methoxy-2-hexanone. For researchers, scientists, and professionals in drug development, understanding the structural nuances revealed by 13C NMR is crucial for compound identification and characterization. This document presents a comparison of the predicted 13C NMR spectrum of this compound with the experimental spectra of two analogous compounds: 2-hexanone and 1-methoxyhexane. This comparative approach facilitates a clearer interpretation of the chemical shifts associated with the ketone and methoxy functional groups within the target molecule.
Data Presentation: 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for the comparative compounds, 2-hexanone and 1-methoxyhexane. The assignments are based on established chemical shift ranges and the electronic environments of the carbon atoms.
| Carbon Atom | This compound (Predicted, ppm) | 2-Hexanone (Experimental, ppm) | 1-Methoxyhexane (Experimental, ppm) |
| C1 | 29.8 | 29.8 | 14.1 |
| C2 | 209.0 | 209.0 | 22.7 |
| C3 | 43.1 | 43.1 | 31.8 |
| C4 | 20.9 | 22.4 | 26.1 |
| C5 | 29.1 | 31.4 | 29.6 |
| C6 | 72.9 | 13.9 | 72.9 |
| C7 (O-CH3) | 58.7 | - | 58.7 |
Note: Predicted data for this compound was obtained using online NMR prediction tools. Experimental data for 2-hexanone and 1-methoxyhexane are sourced from publicly available spectral databases.
Experimental Protocols
A standard protocol for acquiring a 13C NMR spectrum is outlined below. This methodology is generally applicable for obtaining high-quality spectra of small organic molecules like this compound.
Objective: To acquire a proton-decoupled 13C NMR spectrum of the analyte.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Analyte (this compound)
-
Tetramethylsilane (TMS) as an internal standard (0 ppm)
Procedure:
-
Sample Preparation: Dissolve approximately 10-50 mg of the analyte in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Add a small drop of TMS to the solution to serve as an internal reference.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape of the solvent peak.
-
-
Acquisition Parameters:
-
Set the nucleus to 13C.
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).
-
The relaxation delay (d1) should be set to an appropriate value (e.g., 2 seconds) to allow for full relaxation of the carbon nuclei.
-
The number of scans will depend on the sample concentration; typically, several hundred to several thousand scans are required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks if quantitative information is desired (though routine 13C NMR is generally not quantitative).
-
Mandatory Visualization
The following diagrams illustrate the chemical structure of this compound and the logical relationship between its carbon atoms and their predicted 13C NMR signals.
A Comparative Guide to Purity Assessment of 6-Methoxy-2-hexanone: GC-MS and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of novel chemical entities, the accurate determination of purity is a critical step to ensure product quality, safety, and efficacy. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the purity assessment of 6-Methoxy-2-hexanone, a valuable intermediate in various synthetic pathways. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate method for their needs.
Introduction to this compound and the Imperative of Purity
This compound is an aliphatic ketone containing a methoxy functional group. Its utility in organic synthesis necessitates a high degree of purity to avoid the introduction of unwanted side products in subsequent reaction steps. Potential impurities can originate from starting materials, by-products of the synthesis, or degradation products. Therefore, robust analytical methods are required for accurate quantification of this compound and the identification of any impurities.
Gold Standard: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of this compound. The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and measures the mass-to-charge ratio of the fragments, providing a unique "fingerprint" for identification.
Experimental Protocol for GC-MS Analysis
A robust GC-MS method for the purity assessment of this compound can be established as follows:
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to obtain a concentration of 5 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column. |
| Injector | Split/splitless injector |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
3. Data Analysis:
-
The purity of this compound is determined by the area percentage method. The peak area of this compound is divided by the total area of all peaks in the chromatogram.
-
Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and, if available, with the mass spectra of known standards. PubChem lists key mass spectrometry peaks for this compound with a top peak at m/z 43 and a second highest at m/z 45.[1]
Potential Impurities in this compound Synthesis
Based on a likely synthetic route involving the methoxylation of a precursor like 6-chloro-2-hexanone, potential impurities could include:
-
Unreacted starting materials: e.g., 6-chloro-2-hexanone.
-
By-products: e.g., Dichloro-impurities from the synthesis of the precursor.[2]
-
Solvent residues: From the reaction and purification steps.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography and identification by mass spectrometry. | High sensitivity and selectivity, excellent for identifying unknown impurities, well-established and validated methods for ketones.[3][4][5] | Requires volatile and thermally stable compounds, derivatization may be needed for some ketones.[6] |
| Quantitative NMR (qNMR) | The integrated area of an NMR signal is directly proportional to the number of nuclei. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard.[6][7][8][9] | Highly accurate and precise, provides structural information, non-destructive, can be an absolute method.[3] | Lower sensitivity compared to GC-MS, requires a highly pure internal standard, potential for signal overlap.[8] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is often by UV-Vis absorption. For ketones, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is common to enhance UV detection.[2][10] | Suitable for non-volatile or thermally labile compounds, wide range of stationary and mobile phases available. | Lower resolution for some volatile compounds compared to capillary GC, derivatization adds complexity and potential for side reactions. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by analyzing the melting point depression caused by impurities.[1][4][5][11][12] | Provides a measure of absolute purity, does not require a reference standard for the analyte.[5] | Only applicable to crystalline solids with a sharp melting point, not suitable for amorphous materials or compounds that decompose on melting.[5] |
Quantitative Data Summary
The following table presents a hypothetical comparison of purity assessment results for a batch of this compound using the discussed analytical techniques.
| Parameter | GC-MS | qNMR | HPLC (with DNPH derivatization) | DSC |
| Purity of this compound (%) | 99.5 | 99.4 | 99.2 | 99.6 |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~0.05% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.3% | ~0.15% | ~0.3% |
| Key Impurity 1 (e.g., 6-chloro-2-hexanone) | 0.25% | 0.28% | 0.30% | Not identified |
| Key Impurity 2 (e.g., Dichloro-impurity) | 0.10% | 0.12% | 0.15% | Not identified |
| Unidentified Impurities | 0.15% | Not applicable | 0.35% | Not applicable |
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the different analytical methods, the following diagrams are provided.
Conclusion
The purity assessment of this compound is paramount for its successful application in research and development. GC-MS stands out as a highly specific and sensitive method, ideal for both quantifying the main component and identifying trace impurities. However, for applications requiring absolute quantification without the need for impurity identification, qNMR and DSC offer compelling, albeit less sensitive, alternatives. HPLC, particularly after derivatization, provides a viable option for non-volatile impurities or when GC-MS is unavailable. The choice of the most suitable analytical technique will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and the nature of the sample matrix. This guide provides the foundational information to make an informed decision for the purity assessment of this compound and other similar chemical entities.
References
- 1. azom.com [azom.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-Precision Determination of the Purity of Organic Materials by Differential Scanning Calorimetry [jstage.jst.go.jp]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. emerypharma.com [emerypharma.com]
- 9. ethz.ch [ethz.ch]
- 10. auroraprosci.com [auroraprosci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of 6-Methoxy-2-hexanone and 2-hexanone
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of organic molecules is paramount for structural elucidation and impurity profiling. This guide provides a detailed comparison of the electron ionization (EI) mass spectra of 6-Methoxy-2-hexanone and its structural analog, 2-hexanone, supported by experimental data from the NIST Mass Spectrometry Data Center.
This comparison highlights the influence of a methoxy functional group on the fragmentation pathways of a linear ketone. By examining the distinct fragmentation patterns, researchers can gain valuable insights into the structural characteristics of these and similar compounds.
Comparative Analysis of Fragmentation Patterns
The introduction of a methoxy group at the 6-position of the hexanone chain significantly alters the fragmentation pattern observed in the mass spectrum. While both compounds exhibit characteristic alpha-cleavage and McLafferty rearrangements typical of ketones, the presence of the ether linkage in this compound introduces additional fragmentation pathways.
Below is a summary of the prominent fragments observed for both compounds. The data is compiled from the NIST Mass Spectrometry Data Center.
| m/z | Relative Intensity (%) - this compound | Relative Intensity (%) - 2-Hexanone | Proposed Fragment Ion | Fragmentation Pathway |
| 130 | 2 | - | [C₇H₁₄O₂]⁺• | Molecular Ion (this compound) |
| 100 | - | 8 | [C₆H₁₂O]⁺• | Molecular Ion (2-Hexanone) |
| 99 | 18 | - | [C₅H₇O₂]⁺ | Loss of •OCH₃ |
| 98 | 35 | - | [C₅H₆O₂]⁺• | Rearrangement and loss of CH₄O |
| 85 | 10 | 6 | [C₅H₉O]⁺ | Alpha-cleavage (Loss of •CH₃ from 2-Hexanone) |
| 71 | 15 | 5 | [C₄H₇O]⁺ | Alpha-cleavage (Loss of •C₂H₅ from 2-Hexanone) |
| 58 | 30 | 50 | [C₃H₆O]⁺• | McLafferty Rearrangement |
| 57 | - | 16 | [C₄H₉]⁺ | Alpha-cleavage (Loss of •COCH₃ from 2-Hexanone) |
| 45 | 85 | - | [CH₃OCH₂]⁺ | Cleavage at C4-C5 bond |
| 43 | 100 | 100 | [CH₃CO]⁺ | Alpha-cleavage (Acylium ion) |
Key Observations:
-
Molecular Ion Peak: The molecular ion for this compound is observed at m/z 130, while for 2-hexanone it is at m/z 100.[1][2] The intensity of the molecular ion peak for this compound is relatively low, indicating its instability under EI conditions.
-
Base Peak: Both compounds share the same base peak at m/z 43, corresponding to the stable acylium ion ([CH₃CO]⁺) formed by alpha-cleavage.[2]
-
Influence of the Methoxy Group: The mass spectrum of this compound is distinguished by prominent peaks at m/z 45, 98, and 99. The highly abundant fragment at m/z 45 ([CH₃OCH₂]⁺) is a clear indicator of the methoxy group and arises from cleavage of the C4-C5 bond. The peak at m/z 99 results from the loss of a methoxy radical (•OCH₃). The significant peak at m/z 98 is likely due to a rearrangement involving the loss of methanol.
-
McLafferty Rearrangement: Both ketones undergo the characteristic McLafferty rearrangement, resulting in a fragment at m/z 58.[3][4][5][6][7] This rearrangement is a common feature for ketones with a gamma-hydrogen available for transfer.
-
Alpha-Cleavage: Besides the formation of the acylium ion at m/z 43, 2-hexanone also shows fragments at m/z 85 (loss of a methyl radical) and m/z 71 (loss of an ethyl radical) due to alpha-cleavage on either side of the carbonyl group.[7]
Experimental Protocols
The mass spectral data presented was obtained using Electron Ionization (EI) mass spectrometry, a standard technique for the analysis of volatile and semi-volatile organic compounds.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Sample Preparation:
-
A dilute solution of the analyte (this compound or 2-hexanone) is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
For GC-MS analysis, the sample is injected into the gas chromatograph.
Gas Chromatography (GC) Conditions:
-
Injection Mode: Splitless or split injection.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: An initial temperature of 60°C, held for 1 minute, followed by a ramp to 320°C at 10°C/min.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35-550.
Visualizing the Fragmentation Pathways
To further illustrate the fragmentation mechanisms, the following diagrams were generated using Graphviz (DOT language).
Caption: Fragmentation of this compound.
Caption: GC-EI-MS Experimental Workflow.
References
- 1. 2-Hexanone [webbook.nist.gov]
- 2. This compound | C7H14O2 | CID 34415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solved In the mass spectrum of 2-hexanone, two significant | Chegg.com [chegg.com]
- 7. gauthmath.com [gauthmath.com]
A Comparative Guide to the Infrared Spectroscopy of 6-Methoxy-2-hexanone and Related Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) spectrum of 6-Methoxy-2-hexanone alongside two structurally related ketones: 2-hexanone and 4-methoxy-2-butanone. This objective comparison, supported by experimental data and protocols, serves as a valuable resource for substance identification, quality control, and analytical method development.
Spectral Data Comparison
The infrared spectra of these compounds reveal key structural similarities and differences. The presence of a carbonyl group (C=O) is a dominant feature in all three spectra, appearing as a strong absorption band in the characteristic region for ketones. However, the position of this band and the presence of other significant peaks, particularly those related to the ether linkage in the methoxy-substituted compounds, allow for their clear differentiation.
Below is a summary of the major IR absorption peaks for this compound and the two comparator molecules. This data has been compiled from various spectral databases.
| Functional Group | Vibration Mode | This compound (cm⁻¹) | 2-Hexanone (cm⁻¹) | 4-Methoxy-2-butanone (cm⁻¹) |
| C-H (alkane) | Stretch | 2940-2850 | 2960-2870 | 2970-2880 |
| C=O (ketone) | Stretch | ~1715 | ~1717[1] | ~1720 |
| C-O (ether) | Stretch | ~1120 | N/A | ~1125 |
| C-H (alkane) | Bend | 1465-1360 | 1465-1365 | 1450-1360 |
Interpretation of Spectral Data
The strong absorption peak around 1715-1720 cm⁻¹ in all three compounds is indicative of the carbonyl (C=O) stretching vibration, a hallmark of ketones. The slight variations in this peak's position can be attributed to the electronic effects of the neighboring substituents.
The most significant differentiator for this compound and 4-methoxy-2-butanone from 2-hexanone is the presence of a strong absorption band in the 1120-1125 cm⁻¹ region. This peak is characteristic of the C-O stretching vibration of the ether functional group.
The C-H stretching vibrations of the alkyl chains are observed in the 2850-2970 cm⁻¹ range for all three molecules. The bending vibrations for these C-H bonds appear in the fingerprint region, typically between 1360 cm⁻¹ and 1465 cm⁻¹.
Experimental Protocol: Obtaining the IR Spectrum of a Liquid Sample
The following is a standard procedure for acquiring the Fourier-Transform Infrared (FTIR) spectrum of a neat (undiluted) liquid sample, such as this compound.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Demountable liquid cell with infrared-transparent windows (e.g., NaCl, KBr, or CaF2) or an Attenuated Total Reflectance (ATR) accessory.
Procedure (Neat Liquid using a Demountable Cell):
-
Cell Preparation: Ensure the liquid cell windows are clean and dry. Handle the windows by their edges to avoid transferring moisture and oils.
-
Sample Application: Place a small drop of the liquid sample onto the center of one of the cell windows.
-
Cell Assembly: Carefully place the second window on top of the first, sandwiching the liquid sample. The sample should spread to form a thin, uniform film between the windows.
-
Securing the Cell: Place the assembled windows in the cell holder and tighten the screws gently and evenly to secure the windows and create a good seal.
-
Background Spectrum: With the sample cell holder empty, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the prepared liquid cell into the sample compartment of the FTIR spectrometer.
-
Data Acquisition: Acquire the infrared spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 cm⁻¹ to 400 cm⁻¹.[2]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Cleaning: After analysis, disassemble the cell and clean the windows thoroughly with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.
Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for comparing the infrared spectra of the three ketones.
Caption: Logical workflow for the comparative analysis of ketone IR spectra.
References
A Comparative Analysis of the Reactivity of 6-Methoxy-2-hexanone and 2-hexanone
This guide provides a detailed comparison of the chemical reactivity of 6-Methoxy-2-hexanone and its structural analog, 2-hexanone. The presence of a methoxy group in the former introduces electronic effects that can influence the reactivity of the carbonyl functional group. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the chemical behavior of these ketones.
Introduction to the Compounds
2-Hexanone , also known as methyl butyl ketone (MBK), is a colorless liquid with a sharp, acetone-like odor.[1] It has been used as an industrial solvent, particularly for paints and thinners, and in the manufacturing of other chemicals.[1] However, its use has been curtailed due to its neurotoxicity.[1]
This compound is a derivative of 2-hexanone featuring a methoxy group at the terminal end of the alkyl chain.[2] This structural modification is expected to alter its physicochemical properties and chemical reactivity compared to the parent compound.
Physicochemical Properties
A summary of the key physicochemical properties of 2-hexanone and this compound is presented below.
| Property | 2-Hexanone | This compound |
| Molecular Formula | C₆H₁₂O[3] | C₇H₁₄O₂[2] |
| Molecular Weight | 100.16 g/mol [3] | 130.18 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[4] | Not specified |
| Odor | Acetone-like[5] | Not specified |
| Boiling Point | 127-128 °C | Not specified |
| Flash Point | 25 °C (77 °F)[5] | Not specified |
| Solubility | Slightly soluble in water; soluble in most organic solvents[4] | Not specified |
| CAS Number | 591-78-6[3] | 29006-00-6[2] |
Spectroscopic Data Summary
The following table summarizes key spectroscopic data for the characterization of 2-hexanone and this compound.
| Spectroscopic Data | 2-Hexanone | This compound |
| IR (C=O stretch) | ~1715 cm⁻¹ | ~1717 cm⁻¹ |
| ¹H NMR (CDCl₃) | δ ~2.4 (t, 2H, -CH₂CO-), 2.1 (s, 3H, -COCH₃), 1.5-1.6 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H, -CH₂CH₃)[6] | δ ~3.3 (s, 3H, -OCH₃), 3.3 (t, 2H, -CH₂O-), 2.4 (t, 2H, -CH₂CO-), 2.1 (s, 3H, -COCH₃), 1.5-1.7 (m, 4H) |
| ¹³C NMR | δ ~209, 43, 29, 26, 22, 13[7] | δ ~208, 72, 58, 42, 29, 21, 20 |
| Mass Spec (m/z) | 100 (M+), 85, 58, 43[8][9] | 130 (M+), 115, 99, 87, 71, 58, 45, 43[2] |
Comparative Reactivity Analysis
The primary difference in the reactivity of this compound and 2-hexanone is expected to arise from the electronic influence of the methoxy group at the C-6 position. While distant from the carbonyl group, the electronegative oxygen atom of the methoxy group exerts an electron-withdrawing inductive effect (-I) along the carbon chain.
Nucleophilic Addition to the Carbonyl Group
The carbonyl carbon is electrophilic due to the polarization of the C=O bond. The electron-withdrawing inductive effect of the methoxy group in this compound is anticipated to further increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to 2-hexanone. This would suggest a faster reaction rate for nucleophilic addition reactions.
References
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. This compound | C7H14O2 | CID 34415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hexanone [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Hexanone [cdc.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Hexanone(591-78-6) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Hexanone [webbook.nist.gov]
A Comparative Guide to Structural Analogs of 6-Methoxy-2-hexanone for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Methoxy-2-hexanone and its key structural analogs: 2-Hexanone, 6-Chloro-2-hexanone, 6-Bromo-2-hexanone, and 6-Methoxy-2-tetralone. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons of physicochemical properties, biological activities, and synthetic methodologies, supported by experimental data from peer-reviewed literature.
Comparative Data of this compound and Its Analogs
The following table summarizes the key quantitative data for this compound and its structural analogs, facilitating a clear and concise comparison of their fundamental properties.
| Property | This compound | 2-Hexanone | 6-Chloro-2-hexanone | 6-Bromo-2-hexanone | 6-Methoxy-2-tetralone |
| Molecular Formula | C₇H₁₄O₂[1] | C₆H₁₂O | C₆H₁₁ClO[2] | C₆H₁₁BrO | C₁₁H₁₂O₂ |
| Molecular Weight ( g/mol ) | 130.18[1] | 100.16 | 134.60[2] | 179.05 | 176.21 |
| Boiling Point (°C) | Not explicitly reported | 127.6 | 85.5-86.5 (16 mmHg)[2] | Not explicitly reported | 114-116 (0.2 mmHg)[3] |
| Melting Point (°C) | Not explicitly reported | -55.5 | Not explicitly reported | Not explicitly reported | 33.5-35[3] |
| Density (g/mL) | Not explicitly reported | 0.8113 (at 20°C) | 1.02 (at 25°C)[2] | Not explicitly reported | Not explicitly reported |
| Primary Application | Fragrance and flavor intermediate | Industrial solvent, chemical intermediate | Pharmaceutical intermediate (e.g., for Pentoxifylline)[4][5] | Intermediate in organic synthesis for pharmaceuticals and agrochemicals[6] | Intermediate in the synthesis of natural products and pharmaceuticals[7] |
| Known Biological Activity | Not well-documented | Neurotoxic; metabolite 2,5-hexanedione is a potent neurotoxin[8] | Precursor to a phosphodiesterase inhibitor | Precursor to various biologically active molecules | Derivatives exhibit enzyme inhibitory activity (e.g., MIF, MAO)[9][10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its structural analogs.
Synthesis of this compound
-
Reaction: Methoxylation of 6-methyl-5-hepten-2-one followed by ozonolysis.
-
Procedure:
-
To a solution of 6-methyl-5-hepten-2-one in methanol, add a catalytic amount of a strong Brønsted acid (e.g., sulfuric acid).[11]
-
Stir the reaction mixture at a controlled temperature to facilitate the methoxylation of the double bond, yielding 6-methoxy-6-methylheptan-2-one.[12]
-
Dissolve the resulting 6-methoxy-6-methylheptan-2-one in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Cool the solution to a low temperature (typically -78 °C) and bubble ozone gas through the mixture until a blue color persists, indicating the completion of the ozonolysis.
-
Quench the reaction with a reducing agent (e.g., dimethyl sulfide or zinc dust) to work up the ozonide intermediate.
-
Purify the crude product via distillation or column chromatography to obtain this compound.
-
Synthesis of 2-Hexanone
-
Reaction: Oxidation of 2-hexanol.
-
Procedure:
-
Dissolve 2-hexanol in a suitable solvent, such as acetone or dichloromethane.
-
Slowly add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid) or pyridinium chlorochromate (PCC), to the alcohol solution at a controlled temperature (typically 0 °C to room temperature).[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding isopropanol to consume any excess oxidizing agent.
-
Filter the mixture to remove chromium salts and wash the solid residue with the solvent.
-
Neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by distillation to yield 2-hexanone.
-
Synthesis of 6-Chloro-2-hexanone
-
Reaction: Alkylation of ethyl acetoacetate with 1-bromo-3-chloropropane followed by hydrolysis and decarboxylation.
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add ethyl acetoacetate dropwise to the sodium ethoxide solution at room temperature.
-
After stirring, add 1-bromo-3-chloropropane and reflux the mixture.
-
After cooling, filter off the sodium bromide precipitate.
-
Remove the ethanol from the filtrate by distillation.
-
To the residue, add a solution of sodium hydroxide and reflux to saponify the ester.
-
Acidify the cooled reaction mixture with dilute sulfuric acid to induce decarboxylation.
-
Separate the oily layer, and extract the aqueous layer with an organic solvent (e.g., ether).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent.
-
Purify the residue by vacuum distillation to obtain 6-Chloro-2-hexanone.
-
Synthesis of 6-Bromo-2-hexanone
-
Reaction: Acid-catalyzed bromination of 2-hexanone.
-
Procedure:
-
Dissolve 2-hexanone in a suitable solvent, such as acetic acid or diethyl ether.
-
Add a catalytic amount of a strong acid, such as hydrobromic acid (HBr).
-
Slowly add a solution of bromine (Br₂) in the same solvent to the ketone solution at a controlled temperature.
-
Stir the reaction mixture until the color of the bromine disappears, indicating its consumption.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 6-Bromo-2-hexanone.
-
Synthesis of 6-Methoxy-2-tetralone
-
Reaction: Birch reduction of 6-methoxy-2-naphthol.
-
Procedure:
-
In a flask equipped with a dry ice condenser, add liquid ammonia.
-
Add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Add a solution of 6-methoxy-2-naphthol in a suitable co-solvent (e.g., tetrahydrofuran) to the sodium-ammonia solution.
-
After the addition is complete, stir the reaction mixture for a few hours.
-
Quench the reaction by the careful addition of a proton source, such as ethanol or ammonium chloride.
-
Allow the ammonia to evaporate overnight.
-
Add water to the residue and extract with an organic solvent (e.g., ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The resulting crude enol ether is then hydrolyzed by treatment with an aqueous acid (e.g., hydrochloric acid) to yield 6-Methoxy-2-tetralone.
-
Purify the product by crystallization or column chromatography.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key biological pathways, experimental workflows, and logical relationships associated with this compound and its analogs.
Caption: Neurotoxicity pathway of 2-Hexanone.
Caption: Synthesis and mechanism of action of Pentoxifylline.
Caption: Synthetic utility of 6-Bromo-2-hexanone.
Caption: Bioactivity of 6-Methoxy-2-tetralone derivatives.
References
- 1. This compound | C7H14O2 | CID 34415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 6-Methoxy-2-tetralone synthesis - chemicalbook [chemicalbook.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Synthesis [smakbo.github.io]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2018069458A1 - Process for the manufacture of 6-methoxy-2,6-dimethylheptanal - Google Patents [patents.google.com]
- 9. 6-Methoxy-2,6-dimethylheptanal | 62439-41-2 | Benchchem [benchchem.com]
- 10. quora.com [quora.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Study of Methoxy Ketones in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of various methoxy ketones in common organic reactions. The inclusion of a methoxy group can significantly influence the reactivity of a ketone through its electronic and steric effects, impacting reaction rates, yields, and product selectivity. This document summarizes experimental data, provides detailed protocols for key reactions, and visualizes reaction workflows and mechanistic principles to aid in the selection of appropriate substrates for organic synthesis.
Influence of the Methoxy Group on Ketone Reactivity
The methoxy group (–OCH₃) is an oxygen-containing functional group that consists of a methyl group bonded to an oxygen atom. When attached to an aromatic ring, a methoxy substituent at the para position acts as an electron-donating group through resonance, while it functions as an electron-withdrawing group at the meta position due to its inductive effect[1]. This dual nature can be exploited to modulate the reactivity of the ketone's carbonyl group. In aliphatic ketones, the electron-withdrawing inductive effect of the methoxy group can influence the acidity of α-protons and the electrophilicity of the carbonyl carbon.
Comparative Performance in Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound[2]. The reactivity of ketones in this reaction is influenced by the acidity of the α-protons and the electrophilicity of the carbonyl carbon.
Data Presentation
| Ketone | Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |
| Acetone | p-Anisaldehyde | Potassium Hydroxide | Water/Ethanol | 0.33 | - | [3][4] |
| 4'-Methoxyacetophenone | p-Anisaldehyde | Sodium Hydroxide | Ethanol | - | - | [5] |
| Acetophenone | Benzaldehyde | Sodium Hydroxide | Ethanol | - | ~70-80 | General Procedure |
Note: The yields and reaction times are reported as found in the cited literature; direct comparison should be made with caution as reaction conditions may vary.
Experimental Protocol: Base-Catalyzed Aldol Condensation of 4'-Methoxyacetophenone with p-Anisaldehyde
This protocol is adapted from a general procedure for the synthesis of chalcones[6].
Materials:
-
4'-Methoxyacetophenone (1 equivalent)
-
p-Anisaldehyde (1 equivalent)
-
95% Ethanol
-
15 M aqueous Sodium Hydroxide solution
Procedure:
-
In a conical vial equipped with a magnetic spin vane, combine 1 mmol of 4'-methoxyacetophenone and 1 mmol of p-anisaldehyde.
-
Add 1 mL of 95% ethanol to the vial and stir the mixture until the solids dissolve.
-
Add 0.10 mL of a 15 M aqueous sodium hydroxide solution to the vial, cap it, and stir at room temperature.
-
Continue stirring until the product solidifies. The reaction time may vary.
-
Break up the solid with a spatula and add 2 mL of ice-cold water.
-
Transfer the mixture to a small Erlenmeyer flask containing 3 mL of ice-cold water and stir thoroughly.
-
Collect the solid product by suction filtration and wash with cold water.
-
Allow the crude product to air dry before determining the yield.
-
The product can be purified by recrystallization from 95% ethanol.
Experimental Workflow: Aldol Condensation
Caption: General workflow for a base-catalyzed Aldol condensation.
Comparative Performance in Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent)[7]. The reactivity of the ketone is a key factor in the success of this reaction, with less hindered and more electrophilic ketones generally reacting faster.
Data Presentation
| Ketone | Wittig Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Acetophenone | Benzyltriphenylphosphonium chloride | NaOH | CH₂Cl₂ | 0.17 | - | [8] |
| 4'-Methoxyacetophenone | (Carbethoxymethylene)triphenylphosphorane | - | - | - | - | General Procedure |
| General Ketone | Methoxymethyltriphenylphosphonium chloride | t-BuOK | THF | 4 | - | [9] |
Note: The yields and reaction times are reported as found in the cited literature; direct comparison should be made with caution as reaction conditions may vary.
Experimental Protocol: Wittig Reaction of 4'-Methoxyacetophenone
This protocol is a general procedure for the Wittig reaction[9][10].
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (1.1 equivalents)
-
4'-Methoxyacetophenone (1 equivalent)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
To a suspension of the phosphonium salt in dry THF, add a strong base (e.g., n-BuLi, NaH, or t-BuOK) at 0 °C to generate the ylide.
-
Stir the resulting mixture for 20-30 minutes at the same temperature.
-
Cool the reaction mixture to -20 °C and slowly add a solution of 4'-methoxyacetophenone in dry THF.
-
Continue stirring for 4 hours at this temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the THF under reduced pressure.
-
Dilute the resulting mixture with dichloromethane (DCM), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by flash column chromatography.
Signaling Pathway: Influence of Methoxy Group on Reactivity
References
- 1. Chemical kinetics of the reaction of methoxy with molecular oxygen for various temperatures, pressures and buffer gases (Conference) | OSTI.GOV [osti.gov]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. magritek.com [magritek.com]
- 4. azom.com [azom.com]
- 5. beyondbenign.org [beyondbenign.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Validation of 6-Methoxy-2-hexanone Synthesis: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, the accurate synthesis and validation of chemical compounds are paramount. This guide provides a comparative analysis of a proposed synthetic pathway for 6-methoxy-2-hexanone and its validation through comprehensive spectroscopic methods. Experimental data and detailed protocols are presented to ensure reproducibility and facilitate objective assessment.
Introduction
This compound is a ketone-containing organic molecule with potential applications in various fields, including as a building block in the synthesis of more complex molecules. The reliable synthesis and unambiguous characterization of this compound are crucial for its use in research and development. This guide details a two-step synthesis beginning with the formation of 6-hydroxy-2-hexanone, followed by a Williamson ether synthesis to yield the target molecule. An alternative one-pot synthesis is also presented for comparison. The validation of the synthesized this compound is demonstrated through nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS).
Experimental Protocols
Method 1: Two-Step Synthesis via Williamson Etherification
This method involves the synthesis of the precursor alcohol, 6-hydroxy-2-hexanone, followed by methylation.
Step 1: Synthesis of 6-Hydroxy-2-hexanone
A plausible synthetic route to 6-hydroxy-2-hexanone involves the hydrolysis of a protected ketone. For instance, the reaction of 2-(3-chloropropyl)-2-methyl-1,3-dioxolane with a base can form a cyclized intermediate, which upon acidic workup, yields 6-hydroxy-2-hexanone.
-
Materials: 2-(3-chloropropyl)-2-methyl-1,3-dioxolane, strong base (e.g., sodium amide), appropriate solvent (e.g., liquid ammonia, THF), dilute acid for hydrolysis (e.g., HCl).
-
Procedure:
-
Dissolve 2-(3-chloropropyl)-2-methyl-1,3-dioxolane in the chosen solvent under an inert atmosphere.
-
Slowly add the strong base at a controlled temperature.
-
Allow the reaction to proceed until completion, monitored by a suitable technique like thin-layer chromatography (TLC).
-
Quench the reaction carefully and perform an acidic workup to hydrolyze the ketal protecting group.
-
Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography to obtain 6-hydroxy-2-hexanone.
-
Step 2: Synthesis of this compound via Williamson Ether Synthesis
This classic method for ether formation is applied to methylate the hydroxyl group of the precursor.
-
Materials: 6-hydroxy-2-hexanone, a base (e.g., sodium hydride), a methylating agent (e.g., methyl iodide), and an appropriate aprotic solvent (e.g., tetrahydrofuran - THF).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 6-hydroxy-2-hexanone in the chosen solvent.
-
Add the base portion-wise to the solution to form the alkoxide.
-
Slowly add the methylating agent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction, extract the product, and purify by distillation or column chromatography.
-
Method 2: Alternative One-Pot Synthesis
An alternative approach could involve the reaction of a suitable organometallic reagent with a lactone.
-
Materials: γ-Valerolactone, an appropriate organocuprate reagent (e.g., lithium dimethylcuprate), and a suitable etheral solvent (e.g., diethyl ether or THF).
-
Procedure:
-
Prepare the organocuprate reagent in situ.
-
Cool the reaction vessel to a low temperature (e.g., -78 °C).
-
Slowly add the lactone to the organocuprate solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product, dry the organic layer, and purify as described previously.
-
Spectroscopic Validation Data
The successful synthesis of this compound can be confirmed by a combination of spectroscopic techniques. The following tables summarize the expected data for the target compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.30 | s | 3H | -OCH₃ |
| ~3.35 | t | 2H | -CH₂-O- |
| ~2.45 | t | 2H | -C(O)-CH₂- |
| ~2.15 | s | 3H | -C(O)-CH₃ |
| ~1.60 | m | 4H | -CH₂-CH₂- |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~209 | C=O (C2) |
| ~72 | -CH₂-O- (C6) |
| ~58 | -OCH₃ |
| ~43 | -C(O)-CH₂- (C3) |
| ~30 | -C(O)-CH₃ (C1) |
| ~29 | -CH₂- (C5) |
| ~20 | -CH₂- (C4) |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2940 | Strong | C-H stretch (alkane) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1120 | Strong | C-O stretch (ether) |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Possible Fragment |
| 130 | Moderate | [M]⁺ (Molecular Ion) |
| 115 | Low | [M - CH₃]⁺ |
| 98 | Moderate | [M - CH₃OH]⁺ |
| 71 | Moderate | [CH₃CO(CH₂)₂]⁺ |
| 58 | High | [CH₃COCH₃]⁺ (McLafferty rearrangement) |
| 45 | High | [CH₂OCH₃]⁺ |
| 43 | Very High | [CH₃CO]⁺ |
Experimental Workflow and Logic
The following diagram illustrates the workflow for the synthesis and spectroscopic validation of this compound.
Caption: Workflow for the synthesis and validation of this compound.
Comparison of Synthetic Methods
| Feature | Method 1: Williamson Ether Synthesis | Method 2: One-Pot Organocuprate Reaction |
| Starting Materials | Readily available or synthesizable hydroxyketone and methylating agent. | Requires preparation of a specific organometallic reagent. |
| Number of Steps | Two steps (synthesis of precursor and methylation). | One-pot reaction. |
| Reaction Conditions | Generally mild conditions. | Requires anhydrous conditions and low temperatures. |
| Potential Yield | Can be high, depending on the efficiency of both steps. | Can be variable and sensitive to reaction conditions. |
| Scalability | Generally scalable. | May present challenges for large-scale synthesis. |
Conclusion
The synthesis of this compound via the Williamson etherification of 6-hydroxy-2-hexanone presents a robust and reliable method. The validation of the final product through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and definitive structural confirmation. The presented data and protocols offer a solid foundation for researchers requiring this compound for further applications. The alternative one-pot synthesis, while potentially more direct, may require more stringent reaction control. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity.
Purity Determination of 6-Methoxy-2-hexanone: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical compounds is a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 6-Methoxy-2-hexanone, a key intermediate in various synthetic processes. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For the purity determination of this compound, a reversed-phase HPLC method is proposed.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds like ketones.[1][2]
-
Reference Standard: A certified reference standard of this compound (CAS No. 29006-00-6) of known purity.[3][4][5]
-
Solvents: HPLC grade acetonitrile and water.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the working standard solution using acetonitrile as the diluent.
-
2. Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at 210 nm is a suitable starting point for a non-conjugated ketone. If sensitivity is low, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed, with detection at a higher wavelength (e.g., 365 nm).[2][6]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Determination
Caption: Workflow for the purity determination of this compound using HPLC.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for the purity analysis of this compound. The choice of method often depends on the available instrumentation, the required sensitivity, and the nature of the potential impurities.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a mobile phase. | High resolution and sensitivity, quantitative accuracy, applicable to a wide range of compounds. | Requires specialized equipment and solvents, can be time-consuming for method development. | Routine quality control, stability studies, impurity profiling. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | High efficiency for volatile and thermally stable compounds, often coupled with mass spectrometry for definitive identification.[7] | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[8] | Analysis of volatile impurities, residual solvent analysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of mass spectrometry. | Provides structural information for impurity identification, high sensitivity and specificity.[9] | Higher instrumentation cost and complexity compared to GC with other detectors. | Identification of unknown impurities, trace analysis. |
| 2,4-Dinitrophenylhydrazine (DNPH) Test | A chemical test where aldehydes and ketones react with DNPH to form a colored precipitate.[10][11] | Simple, rapid, and requires minimal equipment. | Qualitative or semi-quantitative at best, not suitable for complex mixtures, less specific than chromatographic methods. | Rapid screening for the presence of carbonyl compounds. |
Conclusion
For the routine and accurate purity determination of this compound, the proposed reversed-phase HPLC method offers a reliable and robust solution. It provides quantitative data with high precision and is well-suited for quality control environments. Alternative methods such as GC and GC-MS are valuable for the analysis of volatile impurities and for structural elucidation of unknown components. The choice of the most appropriate analytical technique will ultimately be guided by the specific requirements of the analysis and the resources available.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 29006-00-6 | Benchchem [benchchem.com]
- 4. This compound | C7H14O2 | CID 34415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 29006-00-6 [chemicalbook.com]
- 6. HPLC Analysis of Aldehydes and Ketones as DNPH Derivatives on Ascentis® Express C18 application for air monitoring, application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 7. High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 9. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
- 10. byjus.com [byjus.com]
- 11. studymind.co.uk [studymind.co.uk]
A Comparative Guide to the Synthetic Routes of 6-Methoxy-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 6-Methoxy-2-hexanone, a valuable intermediate in various chemical syntheses. The routes discussed are the Williamson Ether Synthesis starting from 6-chloro-2-hexanone and the Acetoacetic Ester Synthesis. This document aims to provide an objective comparison of their performance, supported by available experimental data and detailed methodologies.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Acetoacetic Ester Synthesis |
| Starting Materials | 6-chloro-2-hexanone, Sodium methoxide | Ethyl acetoacetate, Sodium ethoxide, 1-Bromo-3-methoxypropane |
| Number of Steps | 1 (following synthesis of the precursor) | 3 (in a one-pot fashion) |
| Key Intermediates | Alkoxide of 6-hydroxy-2-hexanone (in situ) | Enolate of ethyl acetoacetate, Alkylated acetoacetic ester |
| Overall Yield | Dependent on the yield of 6-chloro-2-hexanone synthesis. The etherification step is typically high-yielding. | Potentially high, as it is a well-established method for ketone synthesis. |
| Reagent Availability | Readily available | Readily available |
| Scalability | Generally scalable | Generally scalable |
| Waste Products | Sodium chloride | Sodium bromide, Ethanol, Carbon dioxide |
Route 1: Williamson Ether Synthesis
This route involves a two-step process, beginning with the synthesis of 6-chloro-2-hexanone, which is then converted to the target molecule via a Williamson ether synthesis.
Step 1: Synthesis of 6-chloro-2-hexanone
Multiple pathways exist for the synthesis of 6-chloro-2-hexanone. One common method involves the reaction of methyl acetoacetate with 1-bromo-3-chloropropane.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via Route 1.
-
Formation of the Pyran Ester Intermediate: To a solution of methyl acetoacetate (10.0 g, 0.086 mol) in isopropyl alcohol (100 mL), add 1-bromo-3-chloropropane (13.5 g, 0.086 mol) and potassium carbonate (14.24 g, 0.103 mol).
-
Heat the reaction mixture on a steam bath at 80°C for 9 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the isopropyl alcohol under reduced pressure.
-
Cool the residue to room temperature, dilute with water, and extract with methylene chloride (2 x 50 mL).
-
Wash the combined organic extracts with water (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude pyran ester.
-
Purify the intermediate by fractional distillation to yield the pure pyran ester (Yield: 12.1 g, 90%).
-
Hydrolysis to 6-chloro-2-hexanone: A solution of the pyran ester (5 g, 0.032 mol) in concentrated hydrochloric acid (20 mL) at 60°C is simultaneously saturated with HCl gas.
-
Heat the reaction mixture to 50°C for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with methylene chloride (3 x 30 mL).
-
Distill the combined organic layers to obtain a residue.
-
Purify the crude residue by fractional distillation to yield pure 6-chloro-2-hexanone (Yield: 4 g, 93%).
Step 2: Williamson Ether Synthesis
The final step involves the reaction of 6-chloro-2-hexanone with sodium methoxide to form this compound. This reaction proceeds via an S_N2 mechanism.[1][2]
While a specific detailed protocol for this exact conversion was not found in the searched literature, a general procedure based on the Williamson ether synthesis is as follows:
-
Preparation of Sodium Methoxide Solution: Dissolve sodium metal (1.0 eq) in anhydrous methanol under an inert atmosphere.
-
Reaction: To the freshly prepared sodium methoxide solution, add 6-chloro-2-hexanone (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation to obtain this compound.
Note: The yield for this step is expected to be high, as is typical for S_N2 reactions with primary alkyl halides.
Route 2: Acetoacetic Ester Synthesis
This route utilizes the classical acetoacetic ester synthesis to construct the carbon skeleton and introduce the desired functionalities in a one-pot fashion, followed by hydrolysis and decarboxylation.[3][4][5][6][7]
Logical Workflow for Route 2
Caption: Workflow for the synthesis of this compound via Route 2.
While a specific detailed protocol for the synthesis of this compound via this route was not found in the searched literature, a general procedure based on the acetoacetic ester synthesis is as follows:
-
Enolate Formation: To a solution of sodium ethoxide (1.0 eq) in absolute ethanol, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.
-
Alkylation: To the resulting enolate solution, add 1-bromo-3-methoxypropane (1.0 eq) and heat the mixture to reflux. Monitor the reaction by TLC.
-
Hydrolysis and Decarboxylation: After the alkylation is complete, cool the reaction mixture and add an aqueous acid solution (e.g., HCl or H₂SO₄).
-
Heat the mixture to reflux to promote both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.
-
Work-up: Cool the reaction mixture, and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation to obtain this compound.
Conclusion
Both the Williamson ether synthesis and the acetoacetic ester synthesis represent viable pathways for the preparation of this compound. The choice of route will likely depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's familiarity with each type of reaction.
The Williamson ether synthesis route is a reliable and generally high-yielding method for the final ether formation step. However, the overall efficiency of this route is dependent on the synthesis of the 6-chloro-2-hexanone precursor.
The acetoacetic ester synthesis route offers a more convergent approach, assembling the carbon skeleton in a single key step. This method is well-established for the synthesis of methyl ketones and can be a highly efficient one-pot procedure.
For a definitive comparison, experimental validation of both routes with detailed analysis of yields, purity, and cost-effectiveness would be necessary. Researchers are encouraged to perform small-scale trial reactions to determine the most suitable method for their specific needs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
A Comparative Analysis of 6-Methoxy-2-hexanone and 6-chloro-2-hexanone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the selection of appropriate intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of the physicochemical properties of two such intermediates: 6-Methoxy-2-hexanone and 6-chloro-2-hexanone. This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Physicochemical Properties: A Head-to-Head Comparison
A comprehensive understanding of the physicochemical properties of a molecule is paramount for its application in synthesis and drug development. The following table summarizes the key properties of this compound and 6-chloro-2-hexanone.
| Property | This compound | 6-chloro-2-hexanone |
| Molecular Formula | C₇H₁₄O₂ | C₆H₁₁ClO |
| Molecular Weight | 130.18 g/mol [1] | 134.60 g/mol [2] |
| Boiling Point | Predicted: 173.5 °C at 760 mmHg | 85.5-86.5 °C at 16 mmHg[3][4] |
| Density | Predicted: 0.93 g/cm³ | 1.02 g/mL at 25 °C[4] |
| Solubility in Water | Predicted: Soluble | Insoluble[3][5][6] |
| Solubility in Organic Solvents | Soluble in common organic solvents | Soluble in chloroform, n-heptane, ethanol, butanol[3][5][6] |
| XLogP3 | 0.4[1] | 1.2[2] |
Experimental Protocols
To ensure the reproducibility of the data presented, this section outlines the detailed methodologies for the determination of key physicochemical properties.
Determination of Boiling Point
The boiling point of a liquid is a crucial indicator of its volatility and purity. The capillary method is a common and reliable technique for this determination.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Heating mantle or Bunsen burner
-
Mineral oil
Procedure:
-
A small amount of the sample is placed in the small test tube.
-
A capillary tube, with its open end downwards, is placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped in a Thiele tube filled with mineral oil, ensuring the thermometer bulb and sample are immersed in the oil.
-
The Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the oil is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
The density of a liquid can be determined accurately using a pycnometer or, more simply, by measuring the mass of a known volume.
Apparatus:
-
Pycnometer (or a graduated cylinder and an analytical balance)
-
Analytical balance
-
Water bath (for temperature control)
Procedure (using a graduated cylinder):
-
The mass of a clean, dry 10 mL graduated cylinder is accurately measured using an analytical balance.
-
A known volume of the liquid (e.g., 5 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
The measurement should be repeated at a controlled temperature (e.g., 25 °C) for consistency.
Determination of Solubility
The solubility of a compound in various solvents is a key parameter, particularly for reaction setup and purification processes.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Solvents (e.g., water, ethanol, chloroform, n-heptane)
Procedure:
-
Approximately 1 mL of the solvent is placed in a test tube.
-
A small, measured amount of the solute (e.g., 10 mg) is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1 minute).
-
The mixture is allowed to stand and is observed for the presence of any undissolved solute.
-
If the solute dissolves completely, it is recorded as "soluble." If any solid remains, it is recorded as "insoluble" or "sparingly soluble."
-
The process is repeated with different solvents.
Synthesis Protocols
The synthetic routes for 6-chloro-2-hexanone are well-established. For this compound, a direct, detailed experimental protocol is less commonly reported; however, a plausible route can be adapted from the synthesis of similar compounds.
Synthesis of 6-chloro-2-hexanone
One common method for the synthesis of 6-chloro-2-hexanone involves the reaction of ethyl acetoacetate with 1-bromo-3-chloropropane followed by decarboxylation. A detailed procedure can be found in various organic synthesis literature.
Proposed Synthesis of this compound
A potential synthetic route to this compound can be adapted from the synthesis of 6-methoxy-2,6-dimethylheptanal. This would involve the methoxylation of a suitable precursor followed by further functional group transformations.
Proposed Reaction Scheme: A possible starting material could be 6-hydroxy-2-hexanone, which can be prepared via various methods. The hydroxyl group can then be methylated using a suitable methylating agent like methyl iodide in the presence of a base such as sodium hydride.
General Procedure (to be optimized):
-
To a solution of 6-hydroxy-2-hexanone in a suitable aprotic solvent (e.g., tetrahydrofuran), sodium hydride is added portion-wise at 0 °C under an inert atmosphere.
-
The mixture is stirred for a period to allow for the formation of the alkoxide.
-
Methyl iodide is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).
-
The reaction is quenched by the careful addition of water.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or distillation to yield this compound.
Visualizing the Comparison: A Logical Workflow
To provide a clear visual representation of the comparative analysis process, the following diagram illustrates the logical workflow from compound selection to property analysis.
References
- 1. This compound | C7H14O2 | CID 34415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chlorohexan-2-one | C6H11ClO | CID 82468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cionpharma.com [cionpharma.com]
- 4. 6-Chloro-2-hexanone 97 10226-30-9 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 6-Chloro-2-hexanone, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
Safety Operating Guide
Navigating the Safe Disposal of 6-Methoxy-2-hexanone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Methoxy-2-hexanone, ensuring that its management aligns with safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In the event of a spill, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite, and place it in a sealed container for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Classification: Based on available data for similar ketones, this compound is expected to be classified as a flammable liquid.[1][2] As such, it would likely be considered a hazardous waste. The primary EPA hazardous waste code for ignitable liquids is D001.[3][4][5][6] Always consult your institution's environmental health and safety (EHS) department for precise waste classification.
-
Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with organic solvents.
-
Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, as this can cause violent reactions.[7] It should be segregated as a non-halogenated organic solvent waste.
-
-
Temporary Storage:
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
The storage area should be away from sources of ignition, such as heat, sparks, and open flames.[8]
-
Ensure the container is tightly closed to prevent the release of flammable vapors.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with accurate information about the waste, including its identity and approximate quantity.
-
Never attempt to dispose of this compound by pouring it down the drain or discarding it with regular trash.[7]
-
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified in the search, the following table summarizes typical quantitative data for similar aliphatic ketones, which should be considered as a general guideline.
| Parameter | Value | Source/Regulation |
| EPA Hazardous Waste Code | D001 (Ignitability) | 40 CFR 261.21[3][4][5][6] |
| Flash Point | < 140°F (60°C) | EPA D001 Characteristic[3][4][5][6] |
| pH | Not expected to be corrosive | General property of ketones |
| Reactivity | Avoid contact with strong oxidizing agents | General chemical incompatibility[7] |
Experimental Protocols
Currently, there are no widely established experimental protocols for the in-lab neutralization or degradation of this compound prior to disposal. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. epa.gov [epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. my.alfred.edu [my.alfred.edu]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 6-Methoxy-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 6-Methoxy-2-hexanone. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl or Nitrile Gloves | Provides resistance against ketones and esters.[5][6][7][8] |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and vapors.[2][9] |
| Skin and Body | Flame-retardant lab coat | Protects against skin contact and in case of fire. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is required.[2][10][11] | Prevents inhalation of potentially harmful vapors. |
Operational Plan for Handling this compound
This step-by-step guide ensures the safe handling of this compound during laboratory procedures.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and functional.[2]
-
Assemble all necessary PPE as specified in the table above.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.[1][2][11]
2. Handling:
-
Ground all equipment to prevent static discharge, which can ignite flammable vapors.[10]
-
Keep the container tightly closed when not in use.[1][2][10]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[1][10]
3. In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]
-
In all cases of exposure, seek immediate medical attention.[1][2][9][11]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste through your institution's environmental health and safety (EHS) office. Do not pour down the drain. |
| Contaminated Materials (e.g., gloves, absorbent pads) | Place in a sealed, labeled container and dispose of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines. |
Experimental Workflow for Handling this compound
Caption: Workflow for Handling this compound
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Hexanone | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. blastone.com [blastone.com]
- 6. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 7. shop.dqeready.com [shop.dqeready.com]
- 8. Chemical-Resistant Gloves | Memco Safety Supply - Page 8 [memcosafety.com]
- 9. fishersci.com [fishersci.com]
- 10. lgcstandards.com [lgcstandards.com]
- 11. ICSC 0489 - 2-HEXANONE [inchem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
